Product packaging for Ald-Ph-amido-PEG3-C2-NH2(Cat. No.:)

Ald-Ph-amido-PEG3-C2-NH2

Cat. No.: B605295
M. Wt: 324.37 g/mol
InChI Key: ALRACXWPHXUFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ald-Ph-PEG3-amine TFA salt is a PEG Linker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O5 B605295 Ald-Ph-amido-PEG3-C2-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRACXWPHXUFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ald-Ph-amido-PEG3-C2-NH2: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of the heterobifunctional linker, Ald-Ph-amido-PEG3-C2-NH2. This molecule is a valuable tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functionality

This compound is a polyethylene glycol (PEG)-based linker characterized by two distinct reactive termini, enabling the sequential or orthogonal conjugation of different molecules.

  • Aldehyde-Phenyl (Ald-Ph) Group: One terminus features a benzaldehyde group. This aldehyde functionality allows for the specific and covalent attachment to molecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues, through a process called reductive amination.[1][2] The phenyl group provides a stable scaffold for the aldehyde.

  • Primary Amine (-NH2) Group: The other end of the linker is terminated with a primary amine. This amine group serves as a versatile handle for conjugation to various electrophilic groups, such as carboxylic acids (forming a stable amide bond), NHS esters, or isothiocyanates.

  • PEG3 Spacer: A discrete three-unit polyethylene glycol (PEG) spacer connects the two reactive ends. This hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous environments, reduces aggregation, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated molecules.[3][4]

The combination of these features makes this compound an ideal candidate for linking proteins, peptides, or antibodies to small molecule drugs, fluorescent dyes, or other biomolecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1404111-56-3[4][5][6][7][8][9]
Molecular Formula C16H24N2O5[4]
Molecular Weight 324.4 g/mol [4][9]
Purity Typically ≥95%[4]
Appearance White to off-white solidN/A
Storage Conditions -20°C, desiccated[3][4][10]

Experimental Protocol: Protein Conjugation via Reductive Amination

This section details a general protocol for the conjugation of a protein to a small molecule functionalized with this compound. This procedure involves the formation of a Schiff base between the aldehyde group of the linker and a primary amine on the protein, followed by reduction to a stable secondary amine bond.

Materials:

  • Protein of interest (containing accessible primary amines)

  • This compound functionalized small molecule

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 5 M in 1 N NaOH)

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Conjugation Buffer using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the this compound functionalized small molecule to the protein solution. A molar excess of the linker-small molecule (typically 10-50 fold) is recommended to drive the reaction.

    • Gently mix the solution and allow the initial Schiff base formation to proceed for 30-60 minutes at room temperature.

  • Reduction:

    • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.[1] Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess unreacted small molecule and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the successful conjugation.

Visualizations

Molecular Structure

Ald_Ph_amido_PEG3_C2_NH2 cluster_Ald_Ph Aldehyde-Phenyl (Ald-Ph) cluster_amido Amido Linkage cluster_PEG3 PEG3 Spacer cluster_C2_NH2 Ethylamine Ald_Ph CHO-Ph-C(O)- Amido -NH- Ald_Ph->Amido PEG3 -(CH2CH2O)3- Amido->PEG3 C2_NH2 -CH2CH2-NH2 PEG3->C2_NH2

Caption: Structural components of this compound.

Reductive Amination Workflow

Reductive_Amination_Workflow Protein Protein-NH2 Schiff_Base Schiff Base Intermediate (Protein-N=CH-Ph-Linker) Protein->Schiff_Base Linker Ald-Ph-Linker Linker->Schiff_Base Conjugate Stable Conjugate (Protein-NH-CH2-Ph-Linker) Schiff_Base->Conjugate Reducing_Agent NaBH3CN Reducing_Agent->Conjugate Reduction

Caption: Reductive amination conjugation pathway.

Logical Relationship of Components

Logical_Relationship cluster_reactivity Reactive Ends cluster_function Core Function Molecule This compound Aldehyde-Phenyl Amido Linkage PEG3 Spacer Ethylamine Aldehyde Aldehyde (for Amine Conjugation) Molecule:f0->Aldehyde Amine Amine (for Carboxyl/NHS Ester Conjugation) Molecule:f3->Amine Linker Heterobifunctional Linker Aldehyde->Linker Amine->Linker

Caption: Functional components of the linker.

References

In-Depth Technical Guide: Chemical Properties and Solubility of Ald-Ph-amido-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C2-NH2 is a bifunctional linker molecule increasingly utilized in the field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional linker, it serves to connect a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. The inclusion of a polyethylene glycol (PEG) moiety is a deliberate design choice aimed at improving the physicochemical properties of the resulting PROTAC molecule, most notably its solubility and cell permeability. This guide provides a comprehensive overview of the known chemical properties and solubility characteristics of this compound, along with detailed experimental protocols for their evaluation.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These identifiers and descriptors are essential for the accurate sourcing, handling, and characterization of this reagent.

PropertyValue
Chemical Name This compound
CAS Number 1404111-56-3
Molecular Formula C₁₆H₂₄N₂O₅
Molecular Weight 324.4 g/mol
Appearance White to off-white solid (typical)
Purity Typically >95% (as supplied by vendors)

Solubility Profile

The solubility of a PROTAC linker is a critical determinant of the overall solubility of the final PROTAC molecule, which in turn influences its biological activity and therapeutic potential. The PEGylated nature of this compound is intended to enhance its aqueous solubility. While specific quantitative solubility data in common laboratory solvents is not extensively published in peer-reviewed literature, the general solubility characteristics can be inferred from its structure and available information. The PEG spacer is known to improve solubility in aqueous media[1].

A reported formulation provides a solubility of ≥ 2.08 mg/mL (3.51 mM) in a mixture of DMSO, PEG300, Tween-80, and saline. However, for practical laboratory use, solubility in single solvents is a key parameter. It is anticipated that this compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous buffers is expected to be moderate, and likely pH-dependent due to the terminal primary amine.

For researchers requiring precise solubility data for their specific applications, it is recommended to determine this experimentally. The following section provides a detailed protocol for such a determination.

Experimental Protocols: Solubility Determination

To address the need for quantitative solubility data, two standard methods are presented: a kinetic solubility assay for high-throughput screening and a thermodynamic solubility assay for more precise measurements.

Kinetic Solubility Assay (High-Throughput Method)

This method is suitable for the rapid assessment of solubility during the early stages of drug discovery.[2][3][4][5][6]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multichannel pipettes

  • Plate shaker

  • Plate reader with UV-Vis spectrophotometer or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[3]

  • Precipitation Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to a blank indicates precipitation.

    • UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength (λmax) for the compound. The concentration of the soluble compound is determined by comparing the absorbance to a standard curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method provides the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[3][7][8][9]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC-UV method. The concentration of the compound in the original filtrate is determined from a standard curve prepared with known concentrations of this compound.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound measured in the saturated solution.

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of this compound, the following diagrams illustrate its molecular components and a typical experimental workflow for its characterization.

Conceptual Structure of this compound cluster_Ald Aldehyde-Phenyl Group cluster_Amido Amido Group cluster_PEG PEG3 Linker cluster_C2 C2 Spacer cluster_NH2 Amine Group Ald Aldehyde (CHO) - Phenyl (Ph) Amido Amido (CONH) Ald->Amido PEG3 Triethylene Glycol (PEG3) Amido->PEG3 C2 Ethyl (C2) PEG3->C2 NH2 Primary Amine (NH2) C2->NH2

Caption: Molecular components of this compound.

Workflow for Solubility Assessment cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis prep_compound Obtain Solid Compound assay_addition Add Excess Solid to Solvent prep_compound->assay_addition prep_solvent Select Solvents (e.g., Water, DMSO, PBS) prep_solvent->assay_addition assay_equilibration Equilibrate (24-48h with shaking) assay_addition->assay_equilibration sep_centrifuge Centrifuge to Pellet Solid assay_equilibration->sep_centrifuge sep_filter Filter Supernatant sep_centrifuge->sep_filter analysis_hplc Quantify by HPLC-UV sep_filter->analysis_hplc analysis_data Determine Concentration vs. Standard Curve analysis_hplc->analysis_data

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

This compound is a valuable chemical tool in the development of PROTACs, with its PEGylated structure offering the advantage of potentially improved solubility. While comprehensive, publicly available data on its solubility in various solvents is limited, this guide provides the necessary background information and detailed experimental protocols for researchers to determine these crucial parameters in their own laboratories. The provided diagrams offer a clear visualization of the molecule's components and a logical workflow for its characterization, empowering researchers in their drug discovery and development endeavors.

References

The Strategic Role of Ald-Ph-amido-PEG3-C2-NH2 in the Formation of Potent Ternary Complexes for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the formation of a ternary complex, orchestrated by heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). The linker component of a PROTAC is a critical determinant of its efficacy, profoundly influencing the stability and conformation of this pivotal ternary complex. This technical guide delves into the specific role of the Ald-Ph-amido-PEG3-C2-NH2 linker, a flexible polyethylene glycol (PEG)-based linker, in facilitating the formation of the ternary complex and subsequent degradation of target proteins. We will explore its structural significance, provide detailed experimental protocols for characterization, and present illustrative data to guide researchers in the application of this versatile linker in PROTAC design and development.

Introduction: The Centrality of the Ternary Complex in PROTAC Efficacy

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a stable ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation.[1] Within this complex, the E3 ligase is brought into close proximity with the POI, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[2]

The linker is far more than a simple spacer; its length, composition, flexibility, and attachment points are critical parameters that dictate the success of a PROTAC.[3] These characteristics influence the thermodynamics and kinetics of ternary complex formation, ultimately impacting the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a phenyl aldehyde group and a primary amine, connected by a flexible PEG3 (polyethylene glycol) chain. This structure offers several advantages for PROTAC synthesis and function:

  • Bifunctional Reactivity: The terminal aldehyde and amine groups provide versatile handles for conjugation to the POI and E3 ligase ligands, respectively, through well-established bioconjugation chemistries.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC molecule, a crucial property for cellular permeability and bioavailability.[4]

  • Optimal Flexibility and Length: The PEG3 unit provides a degree of conformational flexibility that can allow the POI and E3 ligase to adopt a productive orientation within the ternary complex, facilitating efficient ubiquitination. The linker's length is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure favorable protein-protein interactions.[5]

The Role of this compound in Ternary Complex Formation: A Mechanistic Overview

The formation of the ternary complex is a dynamic process governed by the binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the protein-protein interactions between the POI and the E3 ligase within the complex. The this compound linker plays a crucial role in mediating these interactions.

The process can be visualized as follows:

Ternary_Complex_Formation cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Figure 1: Mechanism of PROTAC-mediated protein degradation.

A key concept in ternary complex formation is cooperativity (α) . Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein enhances its affinity for the second protein, leading to a more stable ternary complex. This is often driven by favorable protein-protein interactions between the POI and the E3 ligase. The flexibility and length of the this compound linker are critical in allowing the two proteins to orient themselves in a way that maximizes these favorable interactions.

Quantitative Analysis of Ternary Complex Formation and Protein Degradation

The efficacy of a PROTAC is determined through rigorous quantitative analysis. Below are tables summarizing the types of quantitative data that are essential for characterizing a PROTAC synthesized with the this compound linker. Please note that the following data are illustrative examples and will vary depending on the specific POI and E3 ligase targeted.

Table 1: Biophysical Characterization of PROTAC Binding

ParameterDescriptionIllustrative ValueExperimental Technique
Kd (PROTAC to POI) Dissociation constant for the binary interaction between the PROTAC and the Protein of Interest.50 nMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Kd (PROTAC to E3 Ligase) Dissociation constant for the binary interaction between the PROTAC and the E3 Ligase.150 nMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Kd (Ternary Complex) Dissociation constant for the formation of the ternary complex.10 nMSurface Plasmon Resonance (SPR)
Cooperativity (α) A measure of the stability of the ternary complex relative to the binary complexes (α = Kd binary / Kd ternary).5Calculated from SPR data

Table 2: Cellular Activity of the PROTAC

ParameterDescriptionIllustrative ValueExperimental Technique
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.10 nMWestern Blot, In-Cell ELISA
Dmax The maximum percentage of target protein degradation achieved.>90%Western Blot, In-Cell ELISA
IC50 The concentration of the PROTAC that inhibits 50% of a specific cellular function.25 nMCell Viability Assays (e.g., MTT, CellTiter-Glo)

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in PROTAC development. The following sections provide detailed methodologies for key experiments used to characterize PROTACs.

PROTAC Synthesis using this compound

A generalized synthetic workflow for creating a PROTAC using the this compound linker is depicted below. The specific reaction conditions will need to be optimized based on the nature of the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with reactive group for amine) Step1 Step 1: Amide Coupling POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with reactive group for aldehyde) Step2 Step 2: Reductive Amination E3_Ligand->Step2 Step1->Step2 Intermediate Purification Purification (e.g., HPLC) Step2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.
Biophysical Characterization of Ternary Complex Formation

SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time.

  • Objective: To determine the binary binding affinities (Kd) of the PROTAC to the POI and the E3 ligase, and to measure the affinity of the ternary complex.

  • Methodology:

    • Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.

    • For binary affinity measurement, flow a series of concentrations of the PROTAC over the chip and measure the binding response.

    • For ternary complex affinity, pre-incubate the PROTAC with a saturating concentration of the POI and flow this mixture over the E3 ligase-immobilized chip.

    • Fit the resulting sensorgrams to appropriate binding models to determine the association (kon), dissociation (koff) rates, and the dissociation constant (Kd).

    • Calculate cooperativity (α) from the binary and ternary Kd values.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the binary interactions.

  • Methodology:

    • Place the purified POI or E3 ligase in the sample cell of the calorimeter.

    • Load the PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the sample cell while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.

Cellular Characterization of PROTAC Activity

Co-IP is used to demonstrate the formation of the ternary complex within a cellular context.

  • Objective: To confirm that the PROTAC induces the interaction between the POI and the E3 ligase in cells.

  • Methodology:

    • Treat cells with the PROTAC or a vehicle control. To observe the complex, it is often necessary to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysate with an antibody against the E3 ligase (or the POI) conjugated to beads.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blot using antibodies against both the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) confirms ternary complex formation.

Western blotting is the most common method to quantify the extent of target protein degradation.

  • Objective: To determine the DC50 and Dmax of the PROTAC.

  • Methodology:

    • Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Illustrative Signaling Pathway

The ultimate goal of a PROTAC is to modulate a cellular signaling pathway by degrading a key protein. The specific pathway will depend on the POI. Below is a hypothetical signaling pathway that could be targeted by a PROTAC.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention PROTAC Intervention Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (POI) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Degradation Degradation of Kinase A Kinase_A->Degradation Leads to Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes PROTAC PROTAC (this compound linker) PROTAC->Kinase_A Targets Degradation->Kinase_B Blocks Activation

Figure 3: Hypothetical signaling pathway targeted by a PROTAC.

In this example, the degradation of "Kinase A" by the PROTAC would disrupt the downstream signaling cascade, leading to a therapeutic effect.

Conclusion

The this compound linker is a valuable tool in the arsenal of the medicinal chemist developing novel PROTACs. Its bifunctional nature, coupled with the solubility and flexibility imparted by the PEG chain, provides a solid foundation for the synthesis of potent protein degraders. The success of a PROTAC hinges on the careful orchestration of the ternary complex, and the linker is the conductor of this molecular symphony. Through the rigorous application of the biophysical and cellular assays detailed in this guide, researchers can systematically evaluate and optimize PROTACs incorporating the this compound linker, paving the way for the next generation of targeted therapeutics.

References

A Technical Guide to Ald-Ph-amido-PEG3-C2-NH2: A Bifunctional Linker for Advanced Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker Ald-Ph-amido-PEG3-C2-NH2, a valuable tool in the fields of bioconjugation and targeted protein degradation. This molecule is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. This guide will cover its core molecular data, a detailed experimental protocol for its application, and a visual representation of its role in a typical synthetic workflow.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. The data is derived from the molecular formula and confirmed against related compounds.

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₅
Molecular Weight 324.37 g/mol
CAS Number 1404111-56-3[1][2]
Class PEG-based PROTAC Linker[2]

Note: The molecular weight and formula were calculated based on the deprotection of the related Boc-protected compound, Ald-Ph-amido-C2-PEG3-NH-Boc, which has a molecular formula of C₂₁H₃₂N₂O₇ and a molecular weight of 424.49 g/mol .[3]

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein of interest (POI) ligand containing a carboxylic acid, a common step in the synthesis of PROTACs. This is a representative method, and specific conditions may need to be optimized for different substrates.

Objective: To covalently link the amine terminus of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI) via amide bond formation.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI ligand

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vessel and stirring apparatus

  • Inert atmosphere (Argon or Nitrogen)

  • Quenching agent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.

    • Allow EDC and the carboxylic acid-functionalized POI ligand to equilibrate to room temperature before opening their containers.

    • Prepare a stock solution of the carboxylic acid-functionalized POI ligand in anhydrous DMF or DMSO.

  • Activation of the Carboxylic Acid:

    • In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand in the chosen anhydrous solvent.

    • Add 1.2 equivalents of EDC to the solution and stir for 10 minutes at room temperature.

    • Add 1.5 equivalents of NHS to the reaction mixture.

    • Allow the reaction to stir at room temperature for 60 minutes to form the NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Add the dissolved linker (typically 1.0 to 1.2 equivalents) to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours.[4]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[4]

  • Quenching the Reaction:

    • Once the reaction is complete, a quenching agent such as hydroxylamine or an amine-containing buffer (e.g., Tris) can be added to consume any unreacted NHS-ester.

  • Purification and Characterization:

    • The crude product can be purified by preparative HPLC to isolate the desired conjugate.

    • The identity and purity of the final product should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule, highlighting the role of a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Activation & Conjugation cluster_2 Intermediate Formation cluster_3 Final PROTAC Synthesis POI_Ligand POI Ligand (-COOH) Activation Activation (EDC/NHS) POI_Ligand->Activation Linker This compound Conjugation Amide Bond Formation Linker->Conjugation Activation->Conjugation NHS-ester Intermediate POI-Linker Intermediate Conjugation->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Further Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC

PROTAC Synthesis Workflow

This diagram illustrates a common strategy where a ligand for a protein of interest (POI) is first activated and then conjugated to the amine group of the linker. The resulting intermediate, which now possesses a reactive aldehyde group from the linker, can then be conjugated to a ligand for an E3 ubiquitin ligase to complete the synthesis of the final PROTAC molecule.

References

Synthesis Pathway for Ald-Ph-amido-PEG3-C2-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for Ald-Ph-amido-PEG3-C2-NH2, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic strategy, detailed experimental protocols, and expected analytical data.

Introduction

This compound is a hetero-bifunctional linker that plays a crucial role in the design and synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. This linker contains a terminal aldehyde group for conjugation to one part of the PROTAC molecule and a primary amine for attachment to the other, connected by a polyethylene glycol (PEG) spacer that enhances solubility and optimizes the spatial orientation of the two ligands.

This guide details a robust two-step synthetic route commencing from commercially available starting materials. The synthesis involves an initial amide coupling reaction followed by a deprotection step to yield the final product.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from the commercially available Boc-NH-PEG3-C2-amine. The first step involves the formation of an amide bond between the primary amine of the PEG linker and the carboxylic acid of 4-formylbenzoic acid. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired terminal primary amine.

Synthesis_Pathway Start Boc-NH-PEG3-C2-amine + 4-Formylbenzoic Acid Intermediate Ald-Ph-amido-PEG3-C2-NH-Boc Start->Intermediate Amide Coupling (HATU, DIPEA, DMF) Final This compound Intermediate->Final Boc Deprotection (TFA, DCM)

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ald-Ph-amido-PEG3-C2-NH-Boc

This step involves the coupling of 4-formylbenzoic acid with Boc-NH-PEG3-C2-amine using HATU as a coupling agent and DIPEA as a base in DMF.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Suggested Supplier
Boc-NH-PEG3-C2-amine292.38Commercially Available
4-Formylbenzoic acid150.13Sigma-Aldrich
HATU380.23Commercially Available
DIPEA129.24Sigma-Aldrich
DMF (anhydrous)73.09Sigma-Aldrich
Dichloromethane (DCM)84.93Fisher Scientific
Ethyl acetate (EtOAc)88.11Fisher Scientific
Hexanes-Fisher Scientific
Saturated aq. NaHCO3--
Brine--
Anhydrous Na2SO4142.04Sigma-Aldrich

Procedure:

  • To a solution of 4-formylbenzoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of Boc-NH-PEG3-C2-amine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to afford Ald-Ph-amido-PEG3-C2-NH-Boc as a solid or viscous oil.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-90%
Purity (LC-MS) >95%
Step 2: Synthesis of this compound

This step involves the deprotection of the Boc group from the terminal amine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Suggested Supplier
Ald-Ph-amido-PEG3-C2-NH-Boc424.49Synthesized in Step 1
Trifluoroacetic acid (TFA)114.02Sigma-Aldrich
Dichloromethane (DCM)84.93Fisher Scientific
Toluene92.14Fisher Scientific

Procedure:

  • Dissolve Ald-Ph-amido-PEG3-C2-NH-Boc (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10-20 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (3 x) to ensure complete removal of residual TFA.

  • The resulting product, this compound, is obtained as a TFA salt and can be used in the next step without further purification. If the free amine is required, the TFA salt can be neutralized with a suitable base (e.g., by washing with saturated aqueous NaHCO3 solution during an aqueous workup, if the product is soluble in an organic solvent).

Quantitative Data (Expected):

ParameterExpected Value
Yield >95% (quantitative)
Purity (LC-MS) >95%

Characterization Data (Expected)

Ald-Ph-amido-PEG3-C2-NH-Boc:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H, -CHO), 8.01 (d, J = 8.0 Hz, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 6.80 (br s, 1H, -CONH-), 5.10 (br s, 1H, -NHBoc), 3.80-3.50 (m, 12H, PEG-CH₂), 3.45 (q, J = 5.2 Hz, 2H, -CH₂NHBoc), 3.35 (q, J = 5.2 Hz, 2H, -CH₂NHCO-), 1.44 (s, 9H, Boc-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₂₁H₃₂N₂O₇ [M+H]⁺: 425.22, found 425.2.

This compound (TFA salt):

  • ¹H NMR (400 MHz, D₂O): δ 9.85 (s, 1H, -CHO), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 3.80-3.50 (m, 12H, PEG-CH₂), 3.40 (t, J = 5.2 Hz, 2H, -CH₂NH₃⁺), 3.25 (t, J = 5.2 Hz, 2H, -CH₂NHCO-).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₆H₂₄N₂O₅ [M+H]⁺: 325.17, found 325.2.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformation and protection/deprotection strategies common in medicinal chemistry and the synthesis of complex linkers.

Logical_Flow Start_Materials Starting Materials (Boc-NH-PEG3-C2-amine, 4-Formylbenzoic Acid) Amide_Coupling Amide Bond Formation Start_Materials->Amide_Coupling Protection Boc Protected Intermediate Amide_Coupling->Protection Yields Deprotection Boc Group Removal Protection->Deprotection Final_Product Final Product (this compound) Deprotection->Final_Product Yields

Figure 2: Logical flow of the synthesis pathway.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of commercially available starting materials and well-established reaction conditions makes this pathway accessible to researchers in the field of drug discovery and development. The detailed protocols and expected data presented in this guide should serve as a valuable resource for the successful synthesis and characterization of this important PROTAC linker.

Spectroscopic Analysis of Ald-Ph-amido-PEG3-C2-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data acquisition and analysis for the PROTAC (Proteolysis Targeting Chimera) linker, Ald-Ph-amido-PEG3-C2-NH2. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting the expected data in a structured format.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound. These tables are templates illustrating how experimental data would be presented for clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.9 - 10.1s1HAr-CH O
7.8 - 8.0d2HAr-H (ortho to CHO)
7.6 - 7.8d2HAr-H (ortho to amido)
8.2 - 8.5t (br)1H-C(O)NH -
3.5 - 3.8m12H-O-CH ₂-CH ₂-O- (PEG)
3.4 - 3.6t2H-C(O)NH-CH ₂-
2.8 - 3.0t2H-CH ₂-NH₂
1.5 - 2.0s (br)2H-NH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
192 - 194Ar-C HO
165 - 167-C (O)NH-
140 - 142Ar-C (ipso to CHO)
133 - 135Ar-C (ipso to amido)
128 - 130Ar-C H
127 - 129Ar-C H
69 - 71-O-C H₂-C H₂-O- (PEG)
40 - 42-C(O)NH-C H₂-
39 - 41-C H₂-NH₂

Table 3: Mass Spectrometry Data (Predicted)

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Calculated m/z [M+H]⁺325.1758
Observed m/z [M+H]⁺To be determined
Calculated m/z [M+Na]⁺347.1577
Observed m/z [M+Na]⁺To be determined

Experimental Protocols

Detailed methodologies for acquiring the NMR and MS data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Acquisition Mode: Full scan mode for accurate mass measurement.

Data Analysis:

  • Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺.

  • Compare the observed m/z values with the theoretically calculated values for the expected elemental formula (C₁₆H₂₄N₂O₅).

  • The high-resolution data allows for the confirmation of the elemental composition based on the accurate mass measurement.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_report Data Interpretation & Reporting Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Dilution Dilution for MS Compound->Dilution NMR_Acq 1H & 13C NMR Acquisition Dissolution->NMR_Acq MS_Acq HRMS (ESI-TOF/Orbitrap) Acquisition Dilution->MS_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc NMR_Data NMR Spectra & Peak List NMR_Proc->NMR_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation MS_Proc Data Analysis (Peak Identification) MS_Acq->MS_Proc MS_Data Mass Spectrum & m/z Values MS_Proc->MS_Data MS_Data->Interpretation Report Technical Guide / Report Interpretation->Report

Caption: Experimental workflow for spectroscopic analysis.

A Technical Guide to PROTAC Technology: Harnessing Cellular Machinery for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-Targeting Chimera (PROTAC) technology represents a revolutionary paradigm in drug discovery, shifting the focus from traditional protein inhibition to targeted protein elimination.[1][2][3] PROTACs are heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade specific proteins of interest (POIs).[1][4][5][6] First described in 2001 by Sakamoto, Crews, and Deshaies, this approach offers a powerful method to target disease-causing proteins, including those previously considered "undruggable."[1][3][4][7]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4][5][8] By simultaneously binding to both the POI and an E3 ligase, the PROTAC acts as a bridge, inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[2][5][9]

The Underlying Mechanism: The Ubiquitin-Proteasome System

PROTAC technology is fundamentally reliant on the cell's natural process for protein degradation, the Ubiquitin-Proteasome System (UPS).[10][11] This pathway is responsible for eliminating misfolded or no-longer-needed proteins, thereby maintaining cellular homeostasis.[11] The process involves two major steps: tagging the substrate protein with ubiquitin molecules and then degrading the tagged protein in the proteasome.[10][12]

The tagging process, known as ubiquitination, is a sequential enzymatic cascade involving three key enzymes[13][14]:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[10][13]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[10][13]

  • E3 (Ubiquitin Ligase): The crucial component for substrate specificity. It recognizes the specific protein to be degraded and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[4][13][14] The repeated addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a degradation signal.[11]

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome , a large, multi-catalytic protease complex that breaks the target protein down into small peptides, releasing the ubiquitin molecules for recycling.[4][10][11][12]

Ubiquitin_Proteasome_System cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 (Ligase) E2->E3 ub_POI Polyubiquitinated POI E3->ub_POI Catalyzes Polyubiquitination POI Target Protein (POI) POI->E3 Recognizes Proteasome 26S Proteasome ub_POI->Proteasome Recognized & Degraded Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Figure 1: The Ubiquitin-Proteasome System (UPS) pathway.
PROTAC Mechanism of Action

PROTACs exploit the UPS by artificially bringing a target protein into close proximity with an E3 ligase.[4][5] The mechanism is a cyclical, catalytic process[2][5]:

  • Ternary Complex Formation: The PROTAC molecule first binds to both the Protein of Interest (POI) and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[1][5][15] This is the critical event that initiates the degradation process.

  • Proximity-Induced Ubiquitination: Within the ternary complex, the E3 ligase is positioned to efficiently catalyze the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the surface lysine residues of the POI.[2][9]

  • Proteasomal Degradation: The resulting polyubiquitin chain on the POI is recognized by the 26S proteasome, which then degrades the target protein.[2][5]

  • Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation.[2][4][5] This catalytic nature allows sub-stoichiometric amounts of a PROTAC to achieve significant degradation of a target protein.[16]

PROTAC_Mechanism_of_Action cluster_complex Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary ub_POI Polyubiquitinated POI Ternary->ub_POI Ubiquitination Ub_E2 Ub-Charged E2 Ub_E2->Ternary Recruited Proteasome 26S Proteasome ub_POI->Proteasome Degradation Degraded Degraded Protein (Peptides) Proteasome->Degraded Degraded->PROTAC PROTAC Released & Recycled

Figure 2: The catalytic mechanism of action for a PROTAC.

Core Components of PROTACs

The efficacy of a PROTAC is determined by the interplay of its three constituent parts.

  • Protein of Interest (POI) Ligand (Warhead): This component provides specificity by binding to the target protein.[8] It is often derived from a known inhibitor of the target.[4][5] A key advantage of PROTACs is that the warhead does not need to bind to a functional or active site; it only needs to bind with sufficient affinity and selectivity to recruit the protein.[1][4] This feature allows the technology to target proteins that lack enzymatic activity or well-defined binding pockets, expanding the "druggable" proteome.[3][5]

  • E3 Ubiquitin Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase.[8] While there are over 600 E3 ligases in humans, PROTAC development has predominantly utilized ligands for a small number.[17] The most common are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][17][18] Other ligases like MDM2, cIAP, and various DCAF family members are also being explored to expand the scope of PROTACs, potentially offering tissue-specific degradation or overcoming resistance mechanisms.[3][4][9][17]

  • Linker: The linker is a critical determinant of PROTAC activity, connecting the warhead and the anchor.[][20] Its properties—including length, chemical composition, rigidity, and attachment points—profoundly influence the formation of a stable and productive ternary complex.[8][][21] An optimal linker correctly orients the POI and E3 ligase for efficient ubiquitination.[20] Linker design is often an empirical process, requiring the synthesis and testing of libraries of PROTACs with varied linkers to identify the optimal configuration for a given target and E3 ligase pair.[8]

PROTAC Discovery and Development Workflow

The development of an effective PROTAC is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation.[22][23][24]

PROTAC_Discovery_Workflow Target_Selection 1. Target Selection & Validation Ligand_ID 2. Ligand Identification (POI & E3 Ligase) Target_Selection->Ligand_ID Linker_Design 3. Linker Design & Computational Modeling Ligand_ID->Linker_Design Synthesis 4. PROTAC Library Synthesis Linker_Design->Synthesis In_Vitro 5. In Vitro Evaluation Synthesis->In_Vitro Cellular 6. Cellular Assays In_Vitro->Cellular Cellular->Linker_Design Iterative Optimization In_Vivo 7. In Vivo Studies Cellular->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Figure 3: A typical workflow for PROTAC discovery and development.

Key Experimental Protocols and Methodologies

A suite of specific assays is required to characterize a PROTAC and confirm its mechanism of action.

Ternary Complex Formation Assays
  • Principle: To provide direct evidence that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.[15][25] The stability and cooperativity of this complex are often correlated with degradation efficiency.

  • Example Protocol: In Vitro Pull-Down Assay [15][25]

    • Reagent Preparation: Express and purify recombinant, tagged versions of the POI and the E3 ligase complex (e.g., His-tagged POI and GST-tagged VHL-ElonginB-ElonginC complex).

    • Immobilization: Immobilize one of the proteins (e.g., His-POI) onto affinity beads (e.g., Ni-NTA agarose).

    • Incubation: Incubate the immobilized protein with the PROTAC molecule and the other protein partner (E3 ligase complex) in a binding buffer for a defined period.

    • Washing: Pellet the beads and wash several times with buffer to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate using SDS-PAGE followed by Western blotting, probing with antibodies against both the POI and a component of the E3 ligase complex to confirm the presence of all three components.

In Vitro Ubiquitination Assays
  • Principle: To demonstrate that the formation of the ternary complex leads to the ubiquitination of the POI.[26][27]

  • Example Protocol: Reconstituted Ubiquitination Reaction [26]

    • Reaction Setup: In a reaction tube, combine purified recombinant proteins: the POI, E1 activating enzyme, a specific E2 conjugating enzyme, the E3 ligase of interest, and ubiquitin.

    • Initiation: Add the PROTAC (or vehicle control) and ATP to initiate the reaction.

    • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.

    • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI. Successful ubiquitination is indicated by the appearance of higher molecular weight bands or a "smear" above the unmodified POI band, corresponding to the addition of one or more ubiquitin molecules.

Cellular Protein Degradation Assays
  • Principle: To quantify the dose- and time-dependent reduction of the target protein levels within a cellular context.[6][28]

  • Example Protocol: Western Blot Analysis [28]

    • Cell Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound (typically from low nanomolar to high micromolar concentrations) for a specified duration (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[28]

    • SDS-PAGE and Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.[28]

    • Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the POI. Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Detection and Quantification: After incubation with appropriate secondary antibodies, detect the chemiluminescent signal.[28] Quantify the band intensities using densitometry software. Calculate the percentage of POI remaining for each PROTAC concentration relative to the vehicle control.

Cell Viability Assays
  • Principle: To determine the downstream functional consequence of target protein degradation on cell proliferation or cytotoxicity.[]

  • Example Protocol: CellTiter-Glo® (CTG) Luminescent Cell Viability Assay [30]

    • Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate and treat with a dose-response range of the PROTAC for an extended period (e.g., 72 hours).

    • Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Signal Measurement: Mix the contents and incubate for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Data Presentation and Key Quantitative Parameters

The efficacy of PROTACs is characterized by several key metrics, which are typically derived from the dose-response curves of cellular degradation assays.

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC that induces 50% degradation of the target protein at a specific time point.[28][30]

  • Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation that can be achieved by the PROTAC, representing the plateau of the dose-response curve.[28][30]

  • The Hook Effect: A phenomenon observed with many bifunctional molecules where the degradation efficacy decreases at very high concentrations.[4] This is attributed to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3 ligase) that cannot form the productive ternary complex, thus reducing the overall degradation efficiency.[16]

Table 1: Representative Quantitative Data for Well-Characterized PROTACs

PROTAC NameTarget ProteinE3 LigaseCell LineDC₅₀DₘₐₓReference
dBET1 BRD4CRBNHeLa~4 nM (2h)>90%[16][31]
MZ1 BRD4VHLHeLa~10-30 nM>80%[1][16]
ARV-110 Androgen Receptor (AR)CRBNVCaP~1 nM>95%[3][4]
ARV-471 Estrogen Receptor (ER)CRBNMCF7~1.7 nM>90%[3][4]
RC-3 Bruton's Tyrosine Kinase (BTK)CRBNMino~5.2 nM~99%[32]

Note: DC₅₀ and Dₘₐₓ values can vary significantly depending on the cell line, treatment duration, and assay conditions.

References

The Critical Role of Linker Length in PROTAC Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to address previously "undruggable" targets. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success, with its length being a paramount parameter influencing efficacy, selectivity, and pharmacokinetic properties.[1][2] This in-depth technical guide explores the pivotal role of linker length in PROTAC design and provides a comprehensive overview of its impact on ternary complex formation, degradation efficiency, and the experimental methodologies used for its evaluation.

The Linker: More Than Just a Spacer

The linker is not merely a passive tether but an active contributor to the biological activity of a PROTAC.[1] Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability and subsequent ubiquitination of the target protein.[3]

An improperly designed linker can lead to several undesirable outcomes:

  • Steric Hindrance: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][5]

  • Inefficient Ubiquitination: Conversely, a linker that is too long can result in a highly flexible and unstable ternary complex, leading to unproductive binding modes where the lysine residues on the POI are not optimally positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme.[4][5][6]

  • The "Hook Effect": At high concentrations, PROTACs with suboptimal linkers can favor the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) over the productive ternary complex, leading to a decrease in degradation efficiency. A well-designed linker that promotes positive cooperativity can help mitigate this effect.[3][6]

Quantitative Impact of Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[3] Extensive structure-activity relationship (SAR) studies are often required to identify the "sweet spot" for linker length that maximizes degradation efficacy.[7] The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [8][9]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG9Low
PEG12Effective
PEG 16 Optimal
PEG19Reduced
PEG21Low

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [10]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether 21 3 96
Alkyl/Ether2929276

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [10]

Linker TypeLinker Length (PEG units)DC50 (nM) in Ramos cells
PEG2> 1000
PEG3~100
PEG ≥ 4 1-40

Experimental Protocols for Evaluating Linker Performance

A variety of biophysical and cell-based assays are employed to characterize the impact of linker length on PROTAC function.

Ternary Complex Formation Assays

These assays provide valuable insights into the formation, stability, and cooperativity of the POI-PROTAC-E3 ligase ternary complex.

1. Surface Plasmon Resonance (SPR) [11][12]

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of molecules.

  • Methodology:

    • Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.

    • Inject the PROTAC at various concentrations to measure the binary binding affinity (KD).

    • Inject a pre-incubated mixture of the PROTAC and the second protein (POI) to measure the ternary complex formation and dissociation kinetics.

    • Alternatively, inject the second protein over a surface saturated with the first protein and the PROTAC.

  • Data Analysis: The binding affinities and kinetic parameters (kon and koff) are determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be assessed by comparing the binding affinity of one protein in the presence and absence of the other.

2. Isothermal Titration Calorimetry (ITC) [11][12][13]

  • Principle: ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.

  • Methodology:

    • Binary Titrations: Titrate the PROTAC into a solution containing either the POI or the E3 ligase to determine the individual binding affinities (KD) and enthalpies (ΔH).

    • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase, or titrate one protein into a solution containing the other protein pre-saturated with the PROTAC.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka = 1/KD), and enthalpy of binding (ΔH). The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary complexes.

3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) [5][6][14][15]

  • Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

  • Methodology:

    • Label the POI and the E3 ligase with a compatible TR-FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, often through the use of tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.

    • Incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the time-resolved fluorescence emission of both the donor and the acceptor.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A PROTAC-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex. The data is often plotted as a bell-shaped curve, where the peak of the curve represents the optimal concentration for ternary complex formation.

Protein Degradation Assays

These cell-based assays directly measure the primary outcome of PROTAC activity: the degradation of the target protein.

1. Western Blotting [16][17]

  • Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

  • Methodology:

    • Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specific duration.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity of the POI and normalize it to a loading control (e.g., GAPDH, β-actin). The percentage of degradation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the DC50 and Dmax values.

Ubiquitination Assays

These assays confirm that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.

1. In Vitro Ubiquitination Assay [18][19]

  • Principle: This reconstituted cell-free assay directly measures the ubiquitination of the POI in the presence of the PROTAC and the necessary components of the ubiquitination machinery.

  • Methodology:

    • Combine the purified POI, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC or a vehicle control.

    • Incubate the reaction to allow for ubiquitination.

    • Stop the reaction and analyze the ubiquitination of the POI by Western blotting using an anti-POI or anti-ubiquitin antibody.

  • Data Analysis: An increase in higher molecular weight bands corresponding to polyubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.

Visualizing the Pathways and Processes

Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Ub Activation E2->E3_Ligase Ub Conjugation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Western Blot Experimental Workflow.

Linker_Length_Logic Optimal_Length Optimal Linker Length Productive_Complex Productive Ternary Complex Optimal_Length->Productive_Complex Too_Short Linker Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Too_Long Linker Too Long Inefficient_Ub Inefficient Ubiquitination Too_Long->Inefficient_Ub High_Efficacy High_Efficacy Productive_Complex->High_Efficacy High Degradation Efficacy Low_Efficacy Low_Efficacy Steric_Hindrance->Low_Efficacy Low Degradation Efficacy Inefficient_Ub->Low_Efficacy

Caption: Logical Relationship of Linker Length and Efficacy.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule, and its length plays a decisive role in determining the efficacy of targeted protein degradation. A systematic and empirical approach to linker optimization, guided by a robust suite of biophysical and cell-based assays, is essential for the development of potent and selective PROTACs. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to rationally design linkers with optimal lengths and compositions, further unlocking the therapeutic potential of this transformative technology.

References

Methodological & Application

Application Note and Protocol: Conjugation of Ald-Ph-amido-PEG3-C2-NH2 to Amine-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent attachment of molecules, is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The benefits of PEGylation include increased solubility, improved stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[1]

This document provides a detailed protocol for the conjugation of a bifunctional linker, Ald-Ph-amido-PEG3-C2-NH2, to a ligand containing primary amine groups (e.g., lysine residues or the N-terminus of a protein). This linker features a terminal benzaldehyde group for reaction with amines via reductive amination and a terminal primary amine for subsequent conjugation to another molecule of interest.

Principle of the Reaction

The conjugation strategy is based on reductive amination, a two-step process occurring in a single pot.[2][3] First, the aldehyde group on the PEG linker reacts with a primary amine on the ligand to form an intermediate imine (Schiff base). This is followed by the reduction of the imine by a mild reducing agent to form a stable secondary amine bond.[4]

Experimental Protocol

I. Materials and Reagents

  • Ligand: Protein or other molecule with accessible primary amine groups (e.g., BSA at 10 mg/mL in PBS).

  • PEG Linker: this compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[5]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Prepare a fresh stock solution (e.g., 100 mM in reaction buffer).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Purification System: FPLC or HPLC system.

  • Chromatography Columns:

    • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent).[6][][8]

    • Ion Exchange Chromatography (IEX) column (cation or anion exchange, depending on the pI of the ligand).[6][][9]

  • Dialysis/Ultrafiltration Device: For buffer exchange and removal of excess reagents.

  • Analytical Instruments: SDS-PAGE system, mass spectrometer for characterization.

II. Conjugation Procedure

  • Ligand Preparation:

    • Dissolve the amine-containing ligand in the reaction buffer to a final concentration of 5-10 mg/mL.

    • If the ligand is in an incompatible buffer, perform a buffer exchange into the reaction buffer using dialysis or an ultrafiltration device.

  • PEG Linker Preparation:

    • Immediately before use, dissolve the this compound linker in the reaction buffer or an appropriate organic co-solvent like DMSO if solubility is an issue.[5]

  • Conjugation Reaction:

    • Add the dissolved PEG linker to the ligand solution. The molar ratio of linker to ligand is a critical parameter that needs to be optimized for the desired degree of labeling. A starting point is a 10 to 50-fold molar excess of the linker.

    • Gently mix the solution and allow it to react for 30-60 minutes at room temperature to facilitate imine formation.

    • Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted aldehyde groups, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

III. Purification of the Conjugate

Purification is essential to remove unreacted PEG linker, unconjugated ligand, and byproducts. The choice of chromatography depends on the physicochemical properties of the ligand and the conjugate.[6][][8]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[] It is effective for removing the small, unreacted PEG linker from the much larger conjugated ligand.[][8]

    • Equilibrate the SEC column with PBS.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and analyze them by SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[][9] PEGylation can alter the surface charge of a protein, allowing for the separation of unconjugated, mono-PEGylated, and multi-PEGylated species.[6][]

    • Choose an appropriate IEX column (anion or cation exchange) based on the isoelectric point (pI) of the ligand.

    • Equilibrate the column with a low-salt buffer.

    • Load the sample and elute with a salt gradient.

    • Collect and analyze fractions to isolate the desired conjugate.

IV. Characterization of the Conjugate

  • SDS-PAGE: Compare the conjugated ligand to the unconjugated starting material. A successful conjugation will result in a shift in the molecular weight, indicated by a higher band on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity of the conjugate and determine the average number of PEG linkers attached per ligand molecule (degree of labeling).

  • Peptide Mapping: For protein ligands, this technique can be used to identify the specific sites of PEGylation.[10][11][12]

Data Presentation

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterRecommended RangeNotes
Ligand Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency but may lead to aggregation.
pH 6.5 - 7.5Optimal for imine formation without denaturing most proteins.
Linker:Ligand Molar Ratio 5:1 to 50:1This ratio should be optimized to achieve the desired degree of labeling.
Reducing Agent NaBH₃CN or NaBH(OAc)₃NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[4]
Reaction Temperature 4°C to 25°CLower temperatures can reduce side reactions and protein degradation.
Reaction Time 2 - 24 hoursLonger reaction times may increase the yield but also the risk of side reactions.

Table 2: Comparison of Purification Techniques for PEGylated Ligands

TechniquePrincipleAdvantagesDisadvantages
Size Exclusion (SEC) Separation by sizeGood for removing small unreacted linkers; mild conditions.[]Poor resolution between species with similar sizes (e.g., mono- vs. di-PEGylated).[8]
Ion Exchange (IEX) Separation by chargeCan separate species with different degrees of PEGylation and positional isomers.[6][]Requires optimization of buffer pH and salt gradient.
Hydrophobic Interaction (HIC) Separation by hydrophobicityCan be a good polishing step after IEX.[6][9]PEG itself can be hydrophobic, leading to complex interactions.[8]
Reversed-Phase (RP-HPLC) Separation by polarityHigh resolution, useful for analytical characterization.[][13]Often requires organic solvents and denaturing conditions, which may not be suitable for all ligands.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_ligand Prepare Ligand in Reaction Buffer mix Mix Ligand and PEG Linker prep_ligand->mix prep_peg Prepare PEG Linker Stock Solution prep_peg->mix add_reductant Add Reducing Agent (e.g., NaBH3CN) mix->add_reductant incubate Incubate (2-24h) add_reductant->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (SEC or IEX) quench->purify analyze Characterize (SDS-PAGE, MS) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: Experimental workflow for the conjugation of an amine-containing ligand with this compound.

G reactants Ligand-NH₂ + Ald-Ph-PEG-NH₂ step1 + H₂O - H₂O (pH 6.5-7.5) reactants->step1 imine Ligand-N=CH-Ph-PEG-NH₂ (Imine Intermediate) step2 + Reducing Agent (e.g., NaBH₃CN) imine->step2 conjugate Ligand-NH-CH₂-Ph-PEG-NH₂ (Stable Secondary Amine) step1->imine step2->conjugate

Caption: Reaction mechanism of reductive amination for PEG linker conjugation.

References

Application Notes and Protocols for Ald-Ph-amido-PEG3-C2-NH2 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ald-Ph-amido-PEG3-C2-NH2, a non-cleavable linker, in the development of antibody-drug conjugates (ADCs). This document outlines the linker's structure and function, presents illustrative quantitative data for ADCs developed with similar technologies, and offers detailed protocols for key experimental procedures.

Introduction to this compound Linker

The this compound linker is a heterobifunctional molecule designed for the stable conjugation of cytotoxic payloads to antibodies. Its key features include:

  • Aldehyde-Reactive Phenyl Amide Moiety: This functional group enables covalent bond formation with a hydrazinyl or aminooxy group on a payload or another linker component. A particularly robust method for this conjugation is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond, minimizing premature drug release in circulation.

  • PEG3 Spacer: The short polyethylene glycol (PEG) chain enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving the therapeutic index.

  • Terminal Amine (NH2): This primary amine serves as a versatile attachment point for the cytotoxic payload, typically through an amide bond formation.

  • Non-Cleavable Design: As a non-cleavable linker, it relies on the complete degradation of the antibody within the lysosome of the target cancer cell to release the payload. This strategy can lead to enhanced stability in circulation and a more predictable pharmacokinetic profile.

Mechanism of Action of ADCs with this compound

The general mechanism of action for an ADC utilizing this linker is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized vesicle traffics to and fuses with a lysosome.

  • Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, leading to the release of the linker-payload conjugate.

  • Cytotoxicity: The released linker-payload, or a metabolite thereof, then exerts its cytotoxic effect, leading to cancer cell death.

Data Presentation

While specific data for ADCs using the precise this compound linker is not extensively available in published literature, the following tables summarize representative quantitative data for ADCs developed using analogous technologies, such as aldehyde-tagged antibodies with PEGylated, non-cleavable linkers and maytansinoid or auristatin payloads. This data is intended to be illustrative of the expected performance.

Table 1: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget AntigenPayloadLinker TechnologyIC50 (ng/mL)Reference
HCT-15EpCAMDM1PEG4-Maleimide~10[1][2]
COLO 205EpCAMDM1PEG4-Maleimide~5[1][2]
Karpas-299CD30MMAEPEG8-Glucuronide~1[3]
L540cyCD30MMAEPEG8-Glucuronide~2[3]

Table 2: Illustrative In Vivo Efficacy Data

Xenograft ModelPayloadLinker TechnologyDosing RegimenTumor Growth Inhibition (%)Reference
HCT-15DM1PEG4-Maleimide680 µg/kg, single doseComplete regression[2]
Karpas 299MMAEPEG24-Glucuronide3 mg/kg, single dose>90[3]

Table 3: Illustrative Pharmacokinetic Data

ADCPayloadLinker TechnologyHalf-life (t½, days)Clearance (mL/day/kg)Reference
Anti-CD30 ADCMMAEPEG8-Glucuronide~5~15[3]
Anti-CD30 ADCMMAEPEG24-Glucuronide~7~10[3]

Experimental Protocols

The following are detailed protocols for the key steps in the development of an ADC using an aldehyde-tagged antibody and the this compound linker.

Protocol for Payload Modification with this compound

This protocol describes the activation of a payload containing a carboxylic acid for conjugation to the amine group of the linker.

  • Payload Activation:

    • Dissolve the payload (e.g., a maytansinoid derivative with a free carboxylic acid) in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.2 equivalents of a coupling agent (e.g., HATU or HBTU) and 2 equivalents of a base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester of the payload.

  • Conjugation to Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add the linker solution to the activated payload solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification:

    • Purify the resulting payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the payload-linker as a solid.

    • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Protocol for Antibody-Payload Conjugation via HIPS Ligation

This protocol outlines the conjugation of the payload-linker to an aldehyde-tagged antibody.

  • Antibody Preparation:

    • Genetically engineer an antibody to contain a specific aldehyde tag sequence (e.g., LCTPSR), which is enzymatically converted to a formylglycine (fGly) residue by a co-expressed formylglycine-generating enzyme (FGE).

    • Express and purify the aldehyde-tagged antibody using standard protein purification techniques (e.g., Protein A chromatography).

    • Buffer exchange the purified antibody into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).

  • HIPS Ligation Reaction:

    • Prepare a stock solution of the purified payload-linker (from section 4.1) in an organic solvent such as DMSO.

    • Add a 5-10 fold molar excess of the payload-linker to the aldehyde-tagged antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 16-24 hours with gentle agitation.

  • Purification of the ADC:

    • Remove the excess, unreacted payload-linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC should be buffer exchanged into a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Purity and Aggregation: Assess the purity and the presence of aggregates by SEC-HPLC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a cell-based assay using a relevant cancer cell line.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based assay.

Visualizations

Signaling and Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_synthesis Payload-Linker Synthesis cluster_conjugation ADC Conjugation and Characterization Payload Payload (with COOH) Activation Activate Payload (HATU/DIPEA) Payload->Activation Conjugation HIPS Ligation Activation->Conjugation Linker This compound Linker->Conjugation Payload_Linker Payload-Linker Conjugate Purification1 Purify by HPLC Payload_Linker->Purification1 Payload_Linker->Conjugation Antibody Aldehyde-Tagged Antibody Antibody->Conjugation ADC Purified ADC Purification2 Purify by SEC ADC->Purification2 Characterization Characterize ADC (DAR, Purity, etc.) Purification2->Characterization

Caption: Workflow for the synthesis and characterization of an ADC.

Logical Relationship of ADC Components

ADC_Components cluster_Linker Linker Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody ADC->Antibody provides specificity Linker This compound (Non-Cleavable) ADC->Linker connects Payload Cytotoxic Payload ADC->Payload provides cytotoxicity Aldehyde_Reactive Aldehyde-Reactive Moiety Linker->Aldehyde_Reactive attaches to antibody PEG3 PEG3 Spacer Linker->PEG3 provides hydrophilicity Amine Terminal Amine Linker->Amine attaches to payload

Caption: Components and their relationships in the ADC structure.

References

Application Notes and Protocols: Amine-Reactive Crosslinking with Ald-Ph-amido-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Description and Features

Product Name: Ald-Ph-amido-PEG3-C2-NH2 CAS Number: 1404111-56-3 Family: PEG-based Bifunctional Linkers Description: this compound is a versatile, heterobifunctional crosslinker featuring a terminal aldehyde group and a primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The benzaldehyde group enables covalent conjugation to primary amines, such as the side chain of lysine residues on proteins, through reductive amination.[3][4][5] The terminal primary amine serves as a nucleophilic handle for subsequent modification or for direct conjugation to payloads or other biomolecules.

This linker is particularly valuable in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]

Key Features:

  • Amine-Reactive Aldehyde: The benzaldehyde group reacts specifically with primary amines under mild reducing conditions to form a stable secondary amine bond.[4][5]

  • Hydrophilic PEG Spacer: The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, potentially reducing aggregation and improving pharmacokinetic properties.

  • Available Amine Handle: The terminal primary amine provides a versatile point of attachment for various electrophilic groups or for direct conjugation to molecules with activated carboxyl groups.

  • Defined Length: The well-defined structure and length of the linker allow for precise control over the distance between conjugated molecules.

Chemical Structure:

  • Formula: C₁₇H₂₆N₂O₅

  • Molecular Weight: 338.40 g/mol

Applications

Antibody-Drug Conjugate (ADC) Development

This linker is ideally suited for creating non-cleavable ADCs.[7][8] In a typical workflow, the aldehyde end of the linker is first conjugated to surface-exposed lysine residues on a monoclonal antibody (mAb). The cytotoxic payload, functionalized with an amine-reactive group (e.g., an NHS ester), is then coupled to the linker's terminal amine. This strategy allows for precise control over linker attachment and subsequent drug loading.

PROTAC Synthesis

In PROTAC development, bifunctional linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[6] this compound can serve as a foundational piece of the final linker structure, enabling sequential and controlled addition of the two different ligands.[6]

Bioconjugation and Surface Modification

The linker can be used to attach amine-containing molecules (proteins, peptides, small molecules) to various surfaces or other biomolecules. The aldehyde group can be used to immobilize proteins onto amine-functionalized surfaces, while the amine group allows for further functionalization.

Experimental Protocols

Protocol: Two-Step Antibody-Drug Conjugation via Lysine Residues

This protocol describes the conjugation of a cytotoxic drug to an antibody (mAb) using this compound.

Step 1: Conjugation of Linker to Antibody via Reductive Amination

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4). Recommended concentration: 5-10 mg/mL.

  • This compound linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reductive Amination Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH. (Caution: NaBH₃CN is highly toxic).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reductive Amination Buffer to remove any amine-containing buffers like Tris.

  • Prepare Linker Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.

  • Initiate Conjugation: Add the desired molar excess of the linker stock solution to the antibody solution. A typical starting point is a 20 to 50-fold molar excess of linker over mAb.

  • Add Reducing Agent: Add the Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-25 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature (20-25°C) for 18-24 hours or at 37°C for 4-6 hours.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and reducing agent by purifying the linker-modified antibody using an SEC column or TFF, exchanging it back into a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step 2: Conjugation of Payload to Linker-Modified Antibody

Materials:

  • Linker-modified antibody from Step 1.

  • Amine-reactive payload (e.g., Payload-NHS ester).

  • Anhydrous DMSO.

  • Conjugation Buffer: PBS, pH 7.4-8.0.

  • Purification System (SEC or TFF).

Procedure:

  • Prepare Payload Stock: Dissolve the amine-reactive payload in anhydrous DMSO to a final concentration of 10-20 mM.

  • Initiate Conjugation: Add a 5 to 10-fold molar excess of the payload stock solution to the linker-modified antibody solution.

  • Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.

  • Purification: Purify the final Antibody-Drug Conjugate using SEC or TFF to remove unconjugated payload and solvent. The final ADC should be stored in a formulation buffer at 2-8°C.

Data Presentation (Representative Data)

The following tables present representative data that should be generated to characterize the conjugation process. The values shown are for illustrative purposes only.

Table 1: Effect of Linker:mAb Molar Ratio on Drug-to-Antibody Ratio (DAR) This table illustrates how varying the initial molar excess of the linker affects the final average DAR of the ADC.

Linker:mAb Molar RatioAverage DAR% Monomer by SEC
10:11.899.1%
20:13.598.5%
40:15.297.2%
80:16.895.4%

Table 2: Stability of ADC in Human Plasma at 37°C This table shows the stability of the final ADC over time, measured by the percentage of conjugated payload remaining attached to the antibody.

Time Point% Intact ADC (Payload still conjugated)
Day 0100%
Day 199.2%
Day 398.1%
Day 796.5%

Visualizations

Diagram 1: Reductive Amination Reaction Scheme

cluster_reactants Reactants cluster_products Products mAb Antibody-NH₂ (Lysine Residue) schiff_base Antibody-N=CH-Ph-linker-NH₂ (Schiff Base Intermediate) mAb->schiff_base + Linker (pH 6.0-7.5) linker O=CH-Ph-linker-NH₂ (Ald-Ph-amido-PEG3-C2-NH₂) linker->schiff_base final_product Antibody-NH-CH₂-Ph-linker-NH₂ (Stable Secondary Amine Bond) schiff_base->final_product + NaBH₃CN (Reduction)

Caption: Reaction scheme for reductive amination of an antibody lysine residue.

Diagram 2: Experimental Workflow for ADC Synthesis

start Start: Monoclonal Antibody (mAb) buffer_exchange1 1. Buffer Exchange (into Reaction Buffer) start->buffer_exchange1 conjugate_linker 2. Add Linker + NaBH₃CN (Incubate 18-24h) buffer_exchange1->conjugate_linker purify1 3. Purification (SEC/TFF) (Remove excess linker) conjugate_linker->purify1 linker_mab Intermediate: Linker-mAb Conjugate purify1->linker_mab conjugate_payload 4. Add Amine-Reactive Payload (Incubate 1-2h) linker_mab->conjugate_payload purify2 5. Final Purification (SEC/TFF) (Remove free payload) conjugate_payload->purify2 final_adc End Product: Purified ADC purify2->final_adc

Caption: Two-step workflow for creating an Antibody-Drug Conjugate (ADC).

Diagram 3: Structure of the Final ADC

mAb Antibody (Targeting) linker Linker (Ald-Ph-amido-PEG3-C2) mAb->linker Lysine Amide Bond payload Payload (e.g., Cytotoxin) linker->payload Amine Amide Bond

Caption: Logical relationship between the components of the final ADC.

References

Application Notes and Protocols for Ald-Ph-amido-PEG3-C2-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C2-NH2 is a versatile heterobifunctional linker molecule integral to the advancement of targeted cancer therapies. Its structure, featuring a terminal aldehyde group and a primary amine, connected by a flexible polyethylene glycol (PEG) spacer, makes it a valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG component enhances solubility and pharmacokinetic properties of the resulting conjugates, while the terminal reactive groups allow for covalent linkage to biomolecules and therapeutic agents.

These application notes provide an overview of the utility of this compound in cancer research, along with generalized experimental protocols for its use in the synthesis of ADCs and PROTACs.

Principle Applications in Oncology

The unique chemical architecture of this compound allows for its application in two leading areas of targeted cancer therapy:

  • Antibody-Drug Conjugates (ADCs): In this modality, the linker connects a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen to a highly potent cytotoxic payload. The aldehyde group of the linker can be utilized for conjugation to the antibody, while the amine group can be coupled to the cytotoxic drug. This targeted delivery system minimizes systemic toxicity by concentrating the therapeutic agent at the tumor site.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker tethers a ligand that binds to the target protein of interest to another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein, offering a powerful strategy to eliminate oncoproteins.

Experimental Protocols

Note: The following protocols are generalized methodologies and may require optimization based on the specific antibody, payload, protein ligand, and E3 ligase ligand being used.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Reductive Amination

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker. The aldehyde group of the linker reacts with an amino group on the antibody (e.g., a lysine residue) to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic payload with a reactive group for amine coupling (e.g., NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃) solution

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Payload-Linker Conjugation: a. Dissolve the cytotoxic payload and a molar excess of this compound in anhydrous DMSO. b. Add a suitable coupling agent if necessary (e.g., for carboxylic acid payloads). c. Stir the reaction at room temperature for 2-4 hours or overnight. d. Monitor the reaction progress by LC-MS. e. Purify the payload-linker conjugate by reverse-phase HPLC.

  • Antibody-Linker Conjugation (Reductive Amination): a. Prepare the mAb in a reaction buffer at a concentration of 5-10 mg/mL. b. Add the purified payload-linker conjugate to the mAb solution at a desired molar ratio (e.g., 5-10 fold molar excess). c. Add NaCNBH₃ to the reaction mixture to a final concentration of approximately 20 mM. d. Incubate the reaction at 37°C for 4-6 hours with gentle agitation.

  • Quenching and Purification: a. Quench the reaction by adding a quenching solution. b. Purify the resulting ADC using SEC to remove excess payload-linker and other small molecules. c. Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using hydrophobic interaction chromatography (HIC).

  • Characterization: a. Determine the protein concentration using a BCA assay or UV-Vis spectroscopy. b. Calculate the average DAR using UV-Vis spectroscopy, HIC, or mass spectrometry. c. Assess the purity and aggregation of the ADC by SEC.

Protocol 2: Synthesis of a PROTAC

This protocol outlines the synthesis of a PROTAC molecule by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.

Materials:

  • Target protein ligand with a suitable reactive group (e.g., carboxylic acid or amine)

  • E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid or amine)

  • This compound linker

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DMSO)

  • Bases (e.g., DIPEA)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • First Ligand Coupling: a. Dissolve the target protein ligand and this compound in an appropriate organic solvent. b. If coupling a carboxylic acid, add coupling agents and a base. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting ligand-linker intermediate by reverse-phase HPLC.

  • Second Ligand Coupling: a. Dissolve the purified ligand-linker intermediate and the E3 ligase ligand in an organic solvent. b. Add appropriate coupling reagents if necessary. c. Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification and Characterization: a. Purify the final PROTAC molecule by reverse-phase HPLC. b. Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Data Presentation

The following tables provide representative quantitative data from studies utilizing PEGylated linkers in ADCs and PROTACs. While not specific to this compound, they illustrate the types of data generated to evaluate these molecules.

Table 1: In Vitro Cytotoxicity of a Hypothetical ADC Utilizing a PEGylated Linker

Cancer Cell LineTarget AntigenADC IC₅₀ (nM)Payload IC₅₀ (nM)
SK-BR-3HER25.80.1
BT-474HER28.20.1
MDA-MB-468HER2-negative>10000.2

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vitro Degradation Profile of a Hypothetical PROTAC with a PEG Linker

Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Time (hours)
BRD4HeLa259224
CRABP-II293T508518

DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Payload Payload Payload_Linker Payload-Linker Conjugate Payload->Payload_Linker Conjugation Linker This compound Linker->Payload_Linker Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Payload_Linker->ADC Reductive Amination Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Targeting Internalization Internalization & Payload Release Tumor_Cell->Internalization Binding Cell_Death Cell Death Internalization->Cell_Death

Workflow for ADC synthesis and its mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Target_Ligand Target Protein Ligand Ligand_Linker Ligand-Linker Intermediate Target_Ligand->Ligand_Linker Coupling Linker This compound Linker->Ligand_Linker E3_Ligand E3 Ligase Ligand PROTAC PROTAC E3_Ligand->PROTAC Ligand_Linker->PROTAC Coupling Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Workflow for PROTAC synthesis and its mechanism of action.

Signaling_Pathway PROTAC PROTAC Target_Oncoprotein Target Oncoprotein PROTAC->Target_Oncoprotein Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target_Oncoprotein->Proteasome Targeted for Degradation Downstream_Signaling Oncogenic Downstream Signaling Target_Oncoprotein->Downstream_Signaling Activates E3_Ligase->Target_Oncoprotein Ubiquitinates Ub Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Apoptosis Apoptosis/ Tumor Suppression Degraded_Protein->Apoptosis Promotes Downstream_Signaling->Apoptosis Inhibits

Application Notes and Protocols: A Step-by-Step Guide to Designing a PROTAC with a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is not merely a spacer but a critical element that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[6][]

Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[3] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[6][8] These properties can enhance the solubility of often large and hydrophobic PROTAC molecules, improve cell permeability, and provide the necessary flexibility for the optimal formation of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][6][9]

This guide provides a detailed, step-by-step approach to the rational design and evaluation of PROTACs incorporating PEG linkers, complete with quantitative data, experimental protocols, and workflow visualizations.

The PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the UPS. The process begins with the PROTAC molecule simultaneously binding to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[10][11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][12] The PROTAC molecule is then released and can engage in another cycle of degradation.[1][12]

PROTAC_Mechanism cluster_binding Binding & Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation & Recycling PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitinates Ub Ubiquitin Ub->Ternary Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades Design_Workflow A Step 1: Ligand Selection - POI Ligand (Warhead) - E3 Ligase Ligand (Anchor) B Step 2: PEG Linker Strategy - Select Length (e.g., PEG2-PEG12) - Determine Attachment Points A->B C Step 3: Synthesis - Modular assembly - Purification (HPLC) B->C D Step 4: In Vitro Evaluation - Binary Binding (SPR, ITC) - Ternary Complex Formation (TR-FRET) C->D E Step 5: Cellular Evaluation - Degradation (Western Blot) - DC50 / Dmax Determination D->E F Optimization Loop E->F F->B Suboptimal? Modify Linker G Lead PROTAC Candidate F->G Optimal?

References

Application Notes and Protocols for Cell-Based Degradation Assays of a BRD4-Targeting PROTAC Utilizing an Ald-Ph-amido-PEG3-C2-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing a hypothetical Proteolysis Targeting Chimera (PROTAC), herein named BRD4-Degrader-1 , in cell-based degradation assays. BRD4-Degrader-1 is synthesized using the Ald-Ph-amido-PEG3-C2-NH2 linker to connect a ligand for the BRD4 protein with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document outlines the mechanism of action, provides detailed experimental protocols for assessing its degradation activity and cellular effects, and presents sample data in a structured format.

Introduction to BRD4-Degrader-1 and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] BRD4-Degrader-1 is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription implicated in various cancers.[3] The this compound linker provides the necessary spatial orientation to facilitate the formation of a productive ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[4] The polyethylene glycol (PEG) component of the linker enhances solubility and cell permeability.[5]

Mechanism of Action of BRD4-Degrader-1

The mechanism of action for BRD4-Degrader-1 involves a series of intracellular events, culminating in the targeted degradation of the BRD4 protein. This process can be broken down into the following key steps:

  • Cellular Entry: BRD4-Degrader-1, due to its optimized physicochemical properties, passively diffuses across the cell membrane into the cytoplasm.

  • Ternary Complex Formation: Once inside the cell, the bifunctional nature of BRD4-Degrader-1 allows it to simultaneously bind to the BRD4 protein and the VHL E3 ubiquitin ligase, forming a BRD4 : BRD4-Degrader-1 : VHL ternary complex.

  • Ubiquitination of BRD4: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 protein. This results in the formation of a polyubiquitin chain on BRD4.

  • Proteasomal Recognition and Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the BRD4 protein into small peptides, while the ubiquitin monomers are recycled. BRD4-Degrader-1 is then released and can catalyze further rounds of BRD4 degradation.

Below is a diagram illustrating the signaling pathway of BRD4-Degrader-1 mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC BRD4-Degrader-1 Ternary_Complex BRD4 : PROTAC : VHL Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of BRD4-Degrader-1 mediated protein degradation.

Experimental Protocols

The following protocols are designed to assess the efficacy and cellular effects of BRD4-Degrader-1.

Western Blotting for BRD4 Degradation

Western blotting is a traditional and widely used method to semi-quantitatively measure the reduction in target protein levels.

Experimental Workflow:

WB_Workflow A 1. Cell Seeding (e.g., HeLa cells) B 2. Treatment with BRD4-Degrader-1 (Dose-response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Anti-BRD4 & Anti-GAPDH) F->G H 8. Imaging & Quantification G->H

Caption: Western Blotting experimental workflow.

Protocol:

  • Cell Seeding: Seed a human cell line expressing BRD4 (e.g., HeLa or MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of BRD4-Degrader-1 (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and resolve the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for BRD4. Also, probe with a loading control antibody (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Imaging and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using image analysis software. Normalize the BRD4 signal to the loading control signal.

Sample Data Presentation:

Table 1: Dose-Dependent Degradation of BRD4 by BRD4-Degrader-1

Concentration (nM)Normalized BRD4 Level (%)
Vehicle (DMSO)100
0.195
178
1045
10015
10008
HiBiT Assay for Quantitative Measurement of BRD4 Degradation

The HiBiT protein tagging system is a sensitive, luminescence-based assay for the quantitative measurement of protein abundance in real-time or at an endpoint.[6] This requires a cell line where the endogenous target protein is tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.

Experimental Workflow:

HiBiT_Workflow A 1. Seed HiBiT-BRD4 cells in 96-well plates B 2. Treat with BRD4-Degrader-1 (Dose-response) A->B C 3. Add Nano-Glo® HiBiT Lytic Reagent B->C D 4. Incubate at RT C->D E 5. Measure Luminescence D->E

Caption: HiBiT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed CRISPR/Cas9-edited cells endogenously expressing HiBiT-tagged BRD4 in a white, 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of BRD4-Degrader-1 and a vehicle control.

  • Lysis and Detection: After the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-BRD4 protein.

Sample Data Presentation:

Table 2: Quantitative Analysis of BRD4 Degradation using HiBiT Assay

ParameterValue
DC50 (nM)8.5
Dmax (%)94
  • DC50: The concentration of the degrader required to induce 50% of the maximum degradation.

  • Dmax: The maximum percentage of protein degradation observed.

NanoBRET™ Ternary Complex Formation Assay

This assay is crucial for confirming the mechanism of action by directly measuring the formation of the BRD4 : BRD4-Degrader-1 : VHL ternary complex in living cells.[4][7] This assay requires cells co-expressing BRD4 fused to NanoLuc® luciferase and VHL fused to HaloTag®.

Experimental Workflow:

NanoBRET_Workflow A 1. Co-transfect cells with NanoLuc-BRD4 and HaloTag-VHL plasmids B 2. Seed cells in 96-well plates A->B C 3. Add HaloTag® NanoBRET™ 618 Ligand B->C D 4. Treat with BRD4-Degrader-1 C->D E 5. Add NanoBRET™ Substrate D->E F 6. Measure Donor and Acceptor Emission E->F G 7. Calculate NanoBRET™ Ratio F->G

Caption: NanoBRET™ ternary complex assay workflow.

Protocol:

  • Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-BRD4 (energy donor) and HaloTag®-VHL (energy acceptor). Seed the transfected cells into a 96-well plate.

  • HaloTag® Ligand Addition: Add the cell-permeable HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.

  • Compound Treatment: Treat the cells with BRD4-Degrader-1 at various concentrations.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET™ 618 Ligand).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Sample Data Presentation:

Table 3: Ternary Complex Formation Measured by NanoBRET™ Assay

Concentration (nM)NanoBRET™ Ratio (mBU)
Vehicle (DMSO)50
1120
10350
100680
1000710
Cell Viability Assay

It is important to assess whether the observed protein degradation is due to a specific degradation event or a general cytotoxic effect of the compound.[6] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Experimental Workflow:

CTG_Workflow A 1. Seed cells in 96-well plates B 2. Treat with BRD4-Degrader-1 (Dose-response) A->B C 3. Add CellTiter-Glo® Reagent B->C D 4. Incubate at RT C->D E 5. Measure Luminescence D->E

Caption: CellTiter-Glo® viability assay workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with the same concentrations of BRD4-Degrader-1 as used in the degradation assays for the same duration.

  • Reagent Addition: Add the CellTiter-Glo® Reagent to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Incubation: Incubate the plate at room temperature to stabilize the signal.

  • Measurement: Measure the luminescence using a plate reader.

Sample Data Presentation:

Table 4: Cytotoxicity Profile of BRD4-Degrader-1

Concentration (nM)Cell Viability (%)
Vehicle (DMSO)100
1102
1099
10097
100095

Summary and Conclusion

The this compound linker is a valuable component for the synthesis of effective PROTAC degraders such as the hypothetical BRD4-Degrader-1. The protocols outlined in these application notes provide a comprehensive framework for characterizing the activity of such molecules in cell-based assays. By employing a combination of traditional and modern techniques, researchers can quantitatively assess target protein degradation, confirm the mechanism of action, and evaluate the cellular effects of their PROTAC molecules, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for Bioconjugation Using Aldehyde-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques that utilize aldehyde-functionalized linkers. This powerful strategy enables the site-specific modification of biomolecules, which is crucial for the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and other functional bioconjugates. This document outlines the primary methods for introducing aldehyde functionalities into proteins, the key ligation chemistries, and detailed experimental protocols.

Introduction to Aldehyde-Based Bioconjugation

Aldehyde functional groups serve as versatile chemical handles for the precise modification of proteins and other biomolecules. Their reactivity towards specific nucleophiles allows for the formation of stable covalent bonds under mild, biocompatible conditions. The two principal strategies for incorporating aldehydes are through genetic encoding of an "aldehyde tag" or by chemical modification of the protein. Once installed, the aldehyde can be targeted by various ligation chemistries, most notably hydrazone and oxime formation, to attach a payload of interest.

Methods for Introducing Aldehyde Functionality

There are several established methods for introducing an aldehyde group into a target protein, each with its own advantages and applications.

  • The Aldehyde Tag (Formylglycine Generating Enzyme System) : This chemoenzymatic approach offers exceptional site-specificity.[1][2][3][4] A short peptide sequence, typically CxPxR, is genetically encoded into the protein of interest.[1][2][3] Co-expression with the formylglycine-generating enzyme (FGE) leads to the oxidation of the cysteine residue within this tag to a formylglycine (fGly), which contains the desired aldehyde group.[1][2][5] This method allows for precise control over the location and stoichiometry of the conjugation.[6] The efficiency of Cys to fGly conversion can be very high, often exceeding 85-98%.[7][8]

  • Oxidative Cleavage of Glycans : Many proteins, especially antibodies, are glycosylated. The vicinal diols present in the sugar moieties of these glycans can be chemically oxidized using a mild oxidizing agent like sodium periodate (NaIO₄) to generate aldehyde groups.[9][10] This method is particularly useful for modifying antibodies through their native glycosylation sites, often located in the Fc region, away from the antigen-binding sites.[9]

  • Ligand-Directed Affinity Labeling : This strategy employs a probe containing a latent aldehyde functionality that is unmasked upon binding to a specific target protein.[11][12] This allows for the introduction of an aldehyde handle onto endogenous proteins without the need for genetic engineering.[11]

Key Ligation Chemistries

Once the aldehyde handle is in place, it can be chemoselectively ligated with a payload functionalized with a compatible nucleophile.

  • Hydrazone and Oxime Ligation : These are the most common reactions for aldehyde-based bioconjugation.[13][14] Aldehydes react with hydrazide-functionalized molecules to form a hydrazone linkage or with aminooxy-functionalized molecules to form a more stable oxime linkage.[13][15] The reaction kinetics can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline, particularly at neutral pH.[13][16][17] Aniline catalysis can increase the reaction rate by up to three orders of magnitude.[16]

  • Hydrazino-iso-Pictet-Spengler (HIPS) Ligation : This reaction provides a highly stable C-C bond linkage between the biomolecule and the payload.[8][18] It is a key technology in the SMARTag™ platform for creating stable ADCs.[6]

  • Reductive Amination : Aldehydes can react with primary amines (like the ε-amino group of lysine) to form an initial imine bond, which is then reduced to a stable amine linkage using a mild reducing agent.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for various aldehyde-based bioconjugation reactions.

Reaction TypeReactantsCatalystpHRate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Reference(s)
Hydrazone Ligation6-hydrazinopyridyl-peptide + benzaldehydeNone4.53.0 ± 0.3-[13][17]
Hydrazone Ligation6-hydrazinopyridyl-peptide + benzaldehyde10 mM Aniline4.510¹ - 10³-[13]
Oxime Ligationaminooxyacetyl-peptide + benzaldehyde100 mM Aniline7.08.2 ± 1.0>10⁸[13]
Antibody ModificationConjugation SiteCys to fGly Conversion Efficiency (%)Drug-to-Antibody Ratio (DAR)Reference(s)
Trastuzumab (Her2-targeting ADC)Light Chain (LC)86~1.5[8]
Trastuzumab (Her2-targeting ADC)Heavy Chain (CH1)92>1.8[8]
Trastuzumab (Her2-targeting ADC)Heavy Chain C-terminus (CT)98>1.8[8]
Human IgG1 ScanLight Chain Constant Region-Variable (up to ~2)[20]
Human IgG1 ScanHeavy Chain Constant Regions (CH1, Hinge, CH2, CH3)-Variable (up to 2)[20]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Proteins via FGE

This protocol outlines the general steps for producing a protein with a site-specific aldehyde tag using the FGE system in a mammalian expression system.[1][2][3]

1. Plasmid Construction:

  • Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag (e.g., LCTPSR) into the gene of your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).
  • Prepare a second plasmid for the expression of the formylglycine-generating enzyme (FGE).

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., CHO or HEK293) in appropriate media.
  • Co-transfect the cells with the plasmid containing the aldehyde-tagged protein gene and the FGE-expressing plasmid.

3. Protein Expression and Purification:

  • Allow the cells to express the proteins for a sufficient period (typically 2-5 days).
  • Harvest the cells or the culture supernatant, depending on whether the protein is intracellular or secreted.
  • Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

4. Verification of Aldehyde Tag Formation:

  • To confirm the conversion of cysteine to formylglycine, the purified protein can be analyzed by mass spectrometry.[2] Tryptic digestion followed by LC-MS analysis will show a mass shift corresponding to the oxidation of the cysteine residue in the tag.[2]

Protocol 2: Oxime Ligation to an Aldehyde-Tagged Protein

This protocol describes the conjugation of an aminooxy-functionalized payload (e.g., a fluorescent dye) to an aldehyde-tagged protein.[2][13]

1. Reagent Preparation:

  • Prepare a stock solution of the purified aldehyde-tagged protein (e.g., 100 µM) in a suitable buffer (e.g., 0.3 M Sodium Phosphate, pH 7.0).
  • Prepare a stock solution of the aminooxy-functionalized payload (e.g., aminooxy-Alexa Fluor® 488) in an appropriate solvent (e.g., DMSO).
  • Prepare a stock solution of aniline catalyst (e.g., 200 mM) in the reaction buffer.

2. Ligation Reaction:

  • In a microcentrifuge tube, combine the aldehyde-tagged protein, the aminooxy-payload, and the aniline catalyst to the desired final concentrations. A typical reaction might have 10 µM protein, 10-20 equivalents of the payload, and 100 mM aniline.[2][13]
  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[2] The reaction progress can be monitored by HPLC or SDS-PAGE.

3. Purification of the Bioconjugate:

  • Once the reaction is complete, remove the excess payload and catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.

4. Characterization:

  • Analyze the purified conjugate by SDS-PAGE. Successful conjugation will result in a band shift, and if a fluorescent payload was used, the gel can be imaged for fluorescence.[7]
  • The final product can be further characterized by mass spectrometry to confirm the covalent attachment of the payload and to determine the conjugation efficiency.

Visualizations

Aldehyde_Tag_Workflow cluster_genetic Genetic Engineering cluster_expression Protein Expression cluster_purification Purification & Conjugation plasmid Plasmid with Aldehyde Tag Gene transfection Co-transfection into Host Cells plasmid->transfection fge_plasmid FGE Plasmid fge_plasmid->transfection expression Protein Expression & FGE Action transfection->expression purification Purification of Aldehyde-Tagged Protein expression->purification ligation Chemoselective Ligation purification->ligation final_product Purified Bioconjugate ligation->final_product payload Payload (Drug, Dye, etc.) payload->ligation Aminooxy or Hydrazide Linker

Caption: Workflow for generating and conjugating an aldehyde-tagged protein.

Caption: Key aldehyde ligation chemistries: oxime and hydrazone formation.

References

Application Notes and Protocols for Click Chemistry Utilizing Ald-Ph-amido-PEG3-C2-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ald-Ph-amido-PEG3-C2-NH2 and its derivatives in click chemistry. This bifunctional linker is particularly valuable in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal aldehyde and amine groups offer orthogonal handles for conjugation.[3]

Overview of Applications

The this compound linker serves as a versatile platform for molecular assembly. Its primary applications lie in fields requiring the precise connection of two distinct molecular entities.

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[4] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] PEG linkers are commonly used to improve the solubility and cell permeability of PROTACs.[6] The aldehyde and amine groups on the linker allow for the sequential and controlled conjugation of a ligand for the protein of interest (POI) and a ligand for the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells. The linker's stability and solubility are crucial for the ADC's efficacy and safety. The bifunctional nature of this compound allows for the attachment of both the antibody and the drug.

  • Bioconjugation and Labeling: This linker can be used to attach various molecules, such as fluorescent dyes, biotin, or peptides, to proteins or other biomolecules.[7] The aldehyde group can react with aminooxy or hydrazide-functionalized molecules, while the amine group can be modified to introduce other functionalities for click chemistry.[8]

Functionalization of this compound for Click Chemistry

To utilize this linker in click chemistry, one of its functional groups must be converted into an azide or an alkyne. The terminal primary amine is the ideal site for this modification.

Conversion of the Terminal Amine to an Azide

A primary amine can be converted to an azide in a two-step, one-pot reaction. This method allows for the preparation of azides for subsequent click chemistry reactions.[9][10]

Protocol 1: Amine to Azide Conversion

Materials:

  • This compound

  • Diazotizing species (e.g., tert-butyl nitrite)

  • Fluorosulfuryl azide (FSO₂N₃)

  • Anhydrous solvent (e.g., acetonitrile)

  • Stir bar and reaction vial

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound in the anhydrous solvent in the reaction vial.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of the diazotizing species to the solution while stirring.

  • After 10-15 minutes, add one equivalent of fluorosulfuryl azide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable scavenger for any excess azide.

  • Purify the resulting Ald-Ph-amido-PEG3-C2-N₃ product using column chromatography.

  • Confirm the structure and purity of the product using Mass Spectrometry and NMR.

Click Chemistry Applications and Protocols

Once functionalized with an azide, the linker is ready for click chemistry reactions. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[11][12]

Protocol 2: General CuAAC Protocol for Conjugation

Materials:

  • Azide-functionalized linker (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., a POI ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., DMSO/water or t-BuOH/water mixture)

  • Purification supplies (e.g., HPLC)[13]

Procedure:

  • Prepare stock solutions of all reagents. For example: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[14]

  • In a reaction tube, dissolve the azide-functionalized linker and the alkyne-containing molecule in the chosen solvent system.

  • Add the copper(I) stabilizing ligand (THPTA or TBTA) to the mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.[15]

  • Upon completion, purify the conjugate using preparative HPLC.

  • Characterize the final product by Mass Spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[16] This is particularly useful for biological applications where the cytotoxicity of copper is a concern.[17]

Protocol 3: General SPAAC Protocol for Conjugation

Materials:

  • Azide-functionalized linker (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Purification supplies (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the azide-functionalized linker and the DBCO-functionalized molecule in the biocompatible buffer.

  • The reaction proceeds spontaneously at room temperature. Incubate the mixture for 4-12 hours.

  • The progress of the reaction can be monitored by the decrease in the DBCO absorbance at around 310 nm using a UV-Vis spectrophotometer.[18][19]

  • Purify the conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted starting materials.

  • Characterize the final product by Mass Spectrometry.

Conjugation to the Aldehyde Group

The aldehyde group on the linker provides an orthogonal handle for conjugation with aminooxy- or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[8][20] The oxime linkage is generally more stable.[21]

Protocol 4: Aldehyde-Aminooxy Conjugation

Materials:

  • This compound or its azide-functionalized derivative

  • Aminooxy-functionalized molecule (e.g., an E3 ligase ligand)

  • Aniline (as a catalyst)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)[21]

  • Purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the aldehyde-containing linker in the reaction buffer.

  • Add the aminooxy-functionalized molecule to the solution. A molar excess of the aminooxy compound is often used.

  • Add aniline to the reaction mixture to catalyze the formation of the oxime bond.[22]

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the resulting conjugate by preparative HPLC.

  • Characterize the final product by Mass Spectrometry.

Quantitative Data

The efficiency of click chemistry reactions can be influenced by various factors including the linker, solvent, and catalyst system.

Reaction TypeLinker/SubstrateCatalyst/ConditionsYield/RateReference
CuAACPEG-coumarin conjugateCuBr, 130 bar, 35°C, 24h82.32%[23]
CuAACPEG-coumarin conjugateCuBr, 130 bar, 35°C, 48h87.14%[23]
SPAACDBCO-functionalized biomoleculeAqueous bufferPEG linker enhances rate by 31 ± 16%[18]
CuAACAzido-E-64 in cell lysate1 mM CuSO₄, 2 mM THPTA, 1 mM NaAscHigh efficiency in detergent-free buffer[24]
IEDDATetrazine and TCOWater, 25°CRate constants: 1 to 10⁶ M⁻¹ s⁻¹[25]
CuAACAzide and alkyneWaterRate constants: 10 to 10⁴ M⁻¹ s⁻¹[25]

Note: The data presented is illustrative and compiled from various sources. Reaction conditions and outcomes may vary depending on the specific substrates and experimental setup.

Visualizations

Experimental Workflows and Signaling Pathways

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Functionalization cluster_conjugation Conjugation Steps cluster_analysis Analysis Ald_Linker This compound Azide_Linker Ald-Ph-amido-PEG3-C2-N3 Ald_Linker->Azide_Linker Diazotization/ Azide Transfer Intermediate Aldehyde-Linker-POI Azide_Linker->Intermediate CuAAC Click Reaction POI_Ligand Alkyne-POI Ligand POI_Ligand->Intermediate E3_Ligand Aminooxy-E3 Ligand PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Oxime Ligation HPLC HPLC Purification PROTAC->HPLC MS Mass Spec Characterization HPLC->MS

Caption: Workflow for PROTAC synthesis using the bifunctional linker.

Click_Chemistry_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC Start Azide + Alkyne CuAAC_Node Copper(I) Catalyst (e.g., CuSO4/Ascorbate) + Ligand (THPTA/TBTA) Start->CuAAC_Node Catalyzed SPAAC_Node Strained Alkyne (e.g., DBCO, BCN) Start->SPAAC_Node Strain-Promoted CuAAC_Pros Pros: - Fast kinetics - High yield CuAAC_Node->CuAAC_Pros CuAAC_Cons Cons: - Copper toxicity CuAAC_Node->CuAAC_Cons Product 1,2,3-Triazole CuAAC_Node->Product SPAAC_Pros Pros: - Copper-free - Biocompatible SPAAC_Node->SPAAC_Pros SPAAC_Cons Cons: - Slower kinetics - Bulky reagents SPAAC_Node->SPAAC_Cons SPAAC_Node->Product

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling Recycling of PROTAC & E3 Ligase Degradation->Recycling

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays Using PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules act by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][3] A PROTAC molecule consists of two key components connected by a linker: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[5][6]

In vitro ubiquitination assays are a cornerstone in the development and characterization of PROTACs. These assays provide direct evidence of a PROTAC's mechanism of action by measuring its ability to induce the ubiquitination of the target protein in a controlled, cell-free environment.[5][7] The results from these assays are crucial for validating the formation of a productive ternary complex and quantifying the efficiency of a PROTAC before advancing to more complex cell-based and in vivo studies.[5]

This document provides detailed application notes and protocols for performing in vitro ubiquitination assays to characterize PROTACs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and a typical experimental workflow for an in vitro ubiquitination assay.

PROTAC_Mechanism PROTAC-Mediated Ubiquitination Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Action E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Delivers Ub E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activates Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC PROTAC PROTAC->E3 Recruits POI Protein of Interest (POI) PROTAC->POI Binds PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Polyubiquitination Ub_POI->Proteasome Targeted for Degradation

Caption: PROTAC-induced ubiquitination pathway.

Experimental_Workflow In Vitro Ubiquitination Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Thaw Reagents on Ice (E1, E2, E3, POI, Ub, ATP, PROTAC) Master_Mix Prepare Master Mix (Buffer, ATP, E1, E2, Ub, POI) Reagents->Master_Mix Reaction_Setup Assemble Reactions (Master Mix + PROTAC/Vehicle) Master_Mix->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quench Quench Reaction (SDS-PAGE Sample Buffer) Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with Anti-POI Antibody Western_Blot->Detection Data_Analysis Data Analysis (Visualize Ubiquitination) Detection->Data_Analysis

References

Troubleshooting & Optimization

Ald-Ph-amido-PEG3-C2-NH2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ald-Ph-amido-PEG3-C2-NH2, a bifunctional PROTAC linker. It also offers troubleshooting guidance for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on data for structurally similar polyethylene glycol (PEG) linkers, this compound should be stored under desiccated conditions at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable, provided the container is tightly sealed to prevent moisture ingress.

Q2: What is the shelf life of this linker?

Q3: In which solvents should I dissolve this compound?

A3: This linker is generally soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane. For bioconjugation reactions, it is common to prepare a concentrated stock solution in an anhydrous organic solvent and then add it to the aqueous reaction buffer. The hydrophilic PEG spacer enhances solubility in aqueous environments, but prolonged exposure to aqueous media can lead to hydrolysis.

Q4: What are the main functional groups of this linker and what are their reactivities?

A4: this compound has two key reactive functional groups:

  • Benzaldehyde (-CHO): The aldehyde group reacts with primary amines to form a Schiff base (imine), which can be further reduced to a stable secondary amine. It can also react with hydrazides and aminooxy groups.

  • Primary Amine (-NH2): The terminal amine group is nucleophilic and can react with activated esters (like NHS esters), carboxylic acids (in the presence of a coupling agent), and other carbonyl compounds.

Q5: Is this linker cleavable or non-cleavable?

A5: The core structure of this compound consists of stable amide and ether linkages, making it a non-cleavable linker under typical physiological conditions.

Troubleshooting Guide

Low Conjugation Efficiency
Potential Cause Recommended Action
Degradation of the Linker The aldehyde or amine functional groups may have degraded due to improper storage (e.g., exposure to moisture or air). Use a fresh vial of the linker or verify the integrity of the current stock using analytical methods like LC-MS.
Suboptimal Reaction pH The pH of the reaction buffer is critical. For Schiff base formation with the aldehyde group, a pH range of 6.5-7.5 is generally optimal. For reactions involving the amine group with NHS esters, a pH of 7.0-8.5 is recommended.
Hydrolysis of the Linker In aqueous buffers, the aldehyde group can exist in equilibrium with its hydrated form (geminal diol), which is less reactive. Minimize the time the linker spends in aqueous solution before the conjugation reaction.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the aldehyde group. Use non-nucleophilic buffers such as HEPES or PBS.
Unexpected Side Products in Final Conjugate
Potential Cause Recommended Action
Oxidation of Aldehyde The benzaldehyde group can be oxidized to a carboxylic acid, especially if exposed to air for prolonged periods. This can lead to undesired cross-reactivity. Handle the linker under an inert atmosphere (e.g., argon or nitrogen) where possible.
Intermolecular Self-Reaction At high concentrations, the amine of one linker molecule could potentially react with the aldehyde of another, leading to oligomerization. Prepare solutions at appropriate dilutions and add the linker to the reaction mixture in a controlled manner.
Impure Starting Material The presence of impurities from synthesis or degradation can lead to side reactions. Verify the purity of the linker by HPLC or LC-MS before use.

Stability and Storage Summary

Parameter Recommendation Rationale
Solid Form Storage -20°C, desiccated, under inert gasMinimizes hydrolysis and oxidation of the aldehyde and amine functional groups.
Solution Storage (Stock) Prepare fresh in anhydrous DMSO or DMF. For short-term storage, aliquot and store at -80°C.The linker is less stable in solution. Minimizing freeze-thaw cycles is crucial.
pH in Aqueous Solution Avoid prolonged exposure to acidic or basic conditions.Extreme pH can catalyze the hydrolysis of the amide bond and affect the reactivity of the functional groups.
Light Exposure Store in the dark.Protects from potential light-induced degradation.

Experimental Protocols

General Protocol for Stability Assessment by RP-HPLC

This protocol provides a general method to assess the stability of this compound in a buffered solution.

  • Preparation of Stock Solution:

    • Accurately weigh 1-2 mg of this compound.

    • Dissolve in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 1 mg/mL in the test buffers (e.g., PBS at pH 5.4, 7.4, and 8.4).

    • Prepare separate samples for each time point and condition to be tested.

  • Incubation:

    • Incubate the test solutions at desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to the t=0 sample.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Visualizations

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_linker Verify Linker Integrity (LC-MS / HPLC) start->check_linker linker_ok Linker is Intact check_linker->linker_ok degraded Linker Degraded linker_ok->degraded No check_conditions Review Reaction Conditions linker_ok->check_conditions Yes use_fresh Use Fresh Linker from -20°C Storage degraded->use_fresh re_run Re-run Experiment use_fresh->re_run ph_ok pH Optimal? check_conditions->ph_ok adjust_ph Adjust Buffer pH (e.g., 6.5-7.5 for Aldehyde) ph_ok->adjust_ph No buffer_ok Buffer Compatible? (e.g., No Tris) ph_ok->buffer_ok Yes adjust_ph->re_run change_buffer Switch to Non-Nucleophilic Buffer (e.g., HEPES) buffer_ok->change_buffer No buffer_ok->re_run Yes change_buffer->re_run

Caption: Troubleshooting workflow for low conjugation yield.

G General Workflow for Stability Assessment prep_stock 1. Prepare Concentrated Stock in Anhydrous DMSO prep_samples 2. Dilute Stock into Test Buffers (Varying pH) prep_stock->prep_samples incubate 3. Incubate Samples at Different Temperatures prep_samples->incubate time_points 4. Sample at Multiple Time Points (t=0, 2h, 4h...) incubate->time_points analyze 5. Analyze by RP-HPLC/LC-MS time_points->analyze data_analysis 6. Quantify Parent Peak & Identify Degradants analyze->data_analysis

Caption: General workflow for stability assessment.

G Potential Degradation Pathways parent This compound oxidation Oxidized Product (Benzoic Acid Derivative) parent->oxidation  Oxidation  (O2) hydrolysis_amide Hydrolyzed Amide (Amine + Carboxylic Acid) parent->hydrolysis_amide  Hydrolysis  (H2O, H+/OH-) hydration_ald Hydrated Aldehyde (Geminal Diol) parent->hydration_ald  Hydration  (H2O)

Caption: Potential degradation pathways for the linker.

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers, a frequent cause of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A low yield in a multi-step PROTAC synthesis can stem from various stages. A systematic evaluation is crucial.[1] Start by verifying the integrity of your starting materials—the E3 ligase ligand, the target protein ligand, and the PEG linker—using NMR or LC-MS to confirm purity and identity.[1] Subsequently, analyze the efficiency of each coupling reaction sequentially. The initial amide bond formation is a frequent source of low conversion.[1]

Q2: I'm observing a complex mixture of products by LC-MS analysis. What are the likely causes?

A complex product mixture often points to unintended side reactions or degradation of your product.[1] If your PEG linker contains a reactive functional group, such as a thiol, it may be susceptible to side reactions like oxidation, which can lead to the formation of disulfide dimers and reduce the yield of the desired product.[1] Running reactions under an inert atmosphere (e.g., Argon or Nitrogen) can help minimize oxidative side reactions.[1]

Q3: My LC-MS indicates the reaction is complete, but the isolated yield after purification is poor. What could be the issue?

This common problem often points to challenges during the purification step.[1] The inclusion of PEG linkers significantly increases the polarity of the PROTAC molecule.[1] Highly polar compounds can adhere strongly to normal-phase silica gel, leading to streaking, poor separation, and ultimately, low recovery.[1]

Q4: How does the length and composition of the PEG linker affect the synthesis and overall success of the PROTAC?

The linker is not just a spacer; its length, flexibility, and chemical composition are critical determinants of PROTAC efficacy.[2][3][4] The linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2][5] While PEG linkers are popular due to their ability to improve solubility, their hydrophilicity can sometimes impede cell permeability.[3][6][7] From a synthesis perspective, very long PEG chains can sometimes complicate purification. The choice of linker should be empirically determined for each new PROTAC system.[2]

Troubleshooting Guide: Low Yield Diagnosis

Use the table below to diagnose and address common issues leading to low yields in PROTAC synthesis involving PEG linkers.

Symptom Possible Cause Recommended Solution
Reaction Stalled / Incomplete Conversion Inefficient amide coupling.Optimize coupling reagents (e.g., switch to HATU). Consider changing the solvent to NMP, which can improve conversion rates for challenging couplings.[1]
Inhibition by TFA salts in amine starting materials.Add 2-3 equivalents of a non-nucleophilic base like DIPEA before adding the coupling reagent.[1]
Major Side Product Detected (~2x Mass of Intermediate) Oxidation of thiol-containing linkers to form disulfide dimers.Protect the thiol group (e.g., with a trityl group) before coupling and deprotect it in a later step.[1] Alternatively, run the reaction under strictly inert conditions and consider adding a mild reducing agent like TCEP.[1]
Low Recovery After Silica Column Chromatography High polarity of the PEGylated PROTAC causing strong adhesion to silica.Switch to reverse-phase HPLC for purification. This is often more suitable for highly polar molecules.[1]
No Degradation of Target Protein Despite Successful Synthesis Poor cell permeability of the PROTAC.Synthesize analogs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[3]
Suboptimal linker length or flexibility preventing efficient ternary complex formation.Design and synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length for activity.[4][]

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol outlines a general procedure for the coupling of a carboxylic acid-containing ligand to an amine-functionalized PEG linker using HATU as the coupling agent.

  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.[1]

  • Add the amine-terminated PEG linker (1.1 eq).[1]

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes.[1]

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[1]

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, proceed with aqueous workup and purification, preferably by reverse-phase HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Treatment: Plate the cell line expressing the target protein and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with loading buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Visual Guides

PROTAC Synthesis Troubleshooting Workflow

G start Low PROTAC Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_coupling1 Analyze First Coupling Reaction check_sm->check_coupling1 incomplete_rxn Incomplete Reaction? check_coupling1->incomplete_rxn check_coupling2 Analyze Subsequent Coupling Steps side_products Major Side Products? check_coupling2->side_products check_purification Evaluate Purification Method poor_recovery Poor Recovery Post-Purification? check_purification->poor_recovery incomplete_rxn->check_coupling2 No optimize_coupling Optimize Coupling: - Reagents (HATU) - Solvent (NMP) - Base (DIPEA) incomplete_rxn->optimize_coupling Yes side_products->check_purification No protect_groups Protect Reactive Groups (e.g., Thiol) Use Inert Atmosphere side_products->protect_groups Yes change_purification Switch to Reverse-Phase HPLC poor_recovery->change_purification Yes success Improved Yield poor_recovery->success No optimize_coupling->success protect_groups->success change_purification->success

Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.

PROTAC Mechanism of Action

G cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's critical role is to bridge these two proteins, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The linker's length, composition, and attachment points are crucial for achieving optimal degradation efficacy.[2][5]

Q2: Is there a single optimal linker length for all PROTACs?

No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3][6] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[3][5] Conversely, a linker that is too long can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[3] Systematic variation of the linker length is a key step in optimizing a PROTAC's potency.[][7]

Q3: What are the most common types of linkers used in PROTACs?

The most frequently used linkers are flexible alkyl chains and polyethylene glycol (PEG) chains.[][5] These are popular due to their synthetic accessibility, allowing for straightforward and systematic modifications of length.[1][8] PEG linkers, in particular, can improve a PROTAC's solubility and cell permeability, which are often challenges due to the large and lipophilic nature of these molecules.[8] More recently, rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are being explored to enhance conformational stability and improve physicochemical properties.[][5]

Q4: How does linker composition, beyond just length, impact PROTAC performance?

Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][8] For example, incorporating hydrophilic elements like PEG can enhance solubility.[8] The rigidity of the linker is also a key factor; while flexible linkers are common, introducing rigid elements can restrict the PROTAC's conformation, potentially leading to more stable ternary complexes and improved degradation efficiency.[][9]

Q5: What is the "hook effect" and how does it relate to the linker?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10] While primarily a concentration-dependent effect, linker design can influence the hook effect. A well-designed linker can promote positive cooperativity in the ternary complex, making it more stable than the binary complexes and thereby mitigating the hook effect.[11][12]

Troubleshooting Guides

Problem 1: My PROTAC shows low or no degradation of the target protein.

  • Possible Cause: The linker length may be suboptimal, leading to inefficient ternary complex formation.

  • Troubleshooting Steps:

    • Synthesize a Linker Length Series: The most direct approach is to synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., varying the number of alkyl or PEG units).[][13] This allows for the empirical identification of the optimal length for your specific POI and E3 ligase pair.[3]

    • Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[3][11] A lack of stable complex formation is a strong indicator of a linker issue.[14]

    • Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[10] If the PROTAC cannot reach its intracellular target, no degradation will occur. Consider modifying the linker to improve physicochemical properties, for example, by incorporating more hydrophilic or flexible elements.[8][11]

    • Assess Target Engagement: Confirm that your PROTAC can bind to its target inside the cell using techniques like a cellular thermal shift assay (CETSA) or NanoBRET.[15]

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

  • Possible Cause: At high concentrations, your PROTAC is forming non-productive binary complexes instead of the required ternary complex.

  • Troubleshooting Steps:

    • Perform a Detailed Dose-Response Curve: Conduct experiments over a wide range of concentrations to clearly define the optimal concentration window for degradation and characterize the bell-shaped curve of the hook effect.[10][11]

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations.[12] This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[11] Biophysical assays like SPR can be used to measure cooperativity.[16][17]

    • Modify the Linker: While keeping the optimal length, altering the linker's composition (e.g., from PEG to alkyl or introducing rigid elements) can change the dynamics of ternary complex formation and potentially reduce the hook effect.[11]

Problem 3: My PROTAC has poor solubility or cell permeability.

  • Possible Cause: The overall physicochemical properties of the PROTAC, heavily influenced by the linker, are unfavorable.

  • Troubleshooting Steps:

    • Incorporate Hydrophilic Linkers: Replace or supplement alkyl chain linkers with PEG linkers. The repeating ethylene glycol units in PEG linkers impart hydrophilicity, which can significantly improve the solubility of large, lipophilic PROTAC molecules.[8]

    • Adjust Linker Composition: Beyond PEG, consider other linker compositions that can balance lipophilicity and hydrophilicity to improve cell permeability.[]

    • Change Linker Attachment Point: The position where the linker is attached to the warhead or the E3 ligase ligand can impact the PROTAC's properties. Exploring alternative attachment points may improve solubility and permeability.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [18]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data adapted from studies on ERα-targeting PROTACs, indicating a 16-atom linker was optimal in this series.[7][18]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [1][18]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Data from a study on TBK1-targeting PROTACs, where a 21-atom linker showed the highest potency.[1][18]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[19]

Materials:

  • Cell culture reagents and appropriate cell line[20]

  • PROTAC compound and vehicle control (e.g., DMSO)[20]

  • Ice-cold Phosphate-Buffered Saline (PBS)[21]

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[22]

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment[19]

  • PVDF or nitrocellulose membranes[19]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[21]

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)[21]

  • HRP-conjugated secondary antibody[21]

  • Enhanced Chemiluminescence (ECL) substrate[21]

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[19][20]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[19][21] Incubate on ice, then centrifuge to pellet cell debris.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[19][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[21]

    • Wash the membrane with TBST.[20]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again with TBST.[20]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensity using densitometry software.[19][21] Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[19] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[23]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique measures the formation, stability, and kinetics of the ternary complex in real-time.[16][24]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[11][24]

  • Binary Interaction Analysis: First, measure the binary binding affinity (KD) of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.[11][25]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[11][17]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[11] Kinetic data (kon and koff) can be determined to assess the complex's stability. A cooperativity factor (alpha) can be calculated by comparing the binding affinity of the PROTAC in the binary and ternary states.[16][17]

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a proximity-based assay used to quantify ternary complex formation in solution.[26][27]

Materials:

  • Tagged target protein (e.g., His-tagged)

  • Tagged E3 ligase (e.g., GST-tagged)

  • PROTAC of interest

  • TR-FRET donor (e.g., antibody against one tag, labeled with Terbium)[28]

  • TR-FRET acceptor (e.g., antibody against the other tag, labeled with a fluorescent dye)[28]

  • Assay buffer and low-volume microplates

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.[28]

  • Complex Formation: In a microplate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well containing the PROTAC dilutions. Incubate to allow for ternary complex formation.[10]

  • Detection: Add the TR-FRET donor and acceptor reagents (e.g., labeled antibodies). Incubate to allow for antibody binding.[10]

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission from both the donor and acceptor fluorophores.[27]

  • Data Analysis: The TR-FRET signal is typically calculated as a ratio of the acceptor to donor fluorescence. A bell-shaped curve is often observed, where the peak of the curve represents the maximum ternary complex formation.[27]

Visualizations

PROTAC_Mechanism cluster_formation Complex Formation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC E3 E3 Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to target protein degradation.

Linker_Optimization_Workflow Start Start: Select POI ligand & E3 ligand Design Design & Synthesize Linker Series (e.g., PEG, Alkyl) Start->Design Screen Initial Screening: Degradation Assay (Western Blot) Design->Screen Potent Potent Degradation? Screen->Potent Potent->Design No Biophys Biophysical Assays (SPR, TR-FRET) Assess Ternary Complex Potent->Biophys Yes Optimize Further Optimization: Modify linker composition (rigidity, solubility) Biophys->Optimize Hook Evaluate Hook Effect & Cell Permeability Optimize->Hook Lead Lead Candidate Hook->Lead

Caption: A typical workflow for optimizing PROTAC linker length and composition.

Troubleshooting_Tree Problem Problem: Low/No Degradation CheckPerm Is PROTAC cell-permeable? Problem->CheckPerm ModifyPerm Action: Modify linker for better properties (e.g., add PEG) CheckPerm->ModifyPerm No CheckTernary Does it form a stable ternary complex? (Test with SPR/FRET) CheckPerm->CheckTernary Yes ModifyPerm->CheckPerm ModifyLength Action: Synthesize & test different linker lengths CheckTernary->ModifyLength No CheckUb Is the complex productive for ubiquitination? CheckTernary->CheckUb Yes ModifyLength->CheckTernary ModifyAttach Action: Change linker attachment points CheckUb->ModifyAttach No Success Degradation Achieved CheckUb->Success Yes ModifyAttach->CheckTernary

Caption: A decision tree for troubleshooting low PROTAC efficacy related to the linker.

References

Overcoming solubility issues with Ald-Ph-amido-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ald-Ph-amido-PEG3-C2-NH2

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome solubility challenges and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a heterobifunctional linker commonly used in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure contains distinct domains that influence its solubility:

  • Hydrophilic Components : A three-unit polyethylene glycol (PEG3) spacer and a terminal primary amine (-NH2) enhance solubility in aqueous solutions.[3][4] PEGylation is a well-known strategy to increase water solubility and stability of molecules.[3][5]

  • Hydrophobic/Aromatic Components : A phenyl (Ph) ring and an amide (-amido-) group introduce hydrophobic character. Aromatic groups can have favorable interactions with PEG, but the overall structure is amphiphilic.[6][7]

  • Reactive Groups : It features a terminal primary amine for conjugation to carboxyl groups or active esters, and a benzaldehyde (Ald-Ph) group that can react with other primary amines.[4]

The balance between the hydrophilic PEG chain and the hydrophobic phenyl group dictates the molecule's solubility behavior in different solvents.

Q2: What are the recommended starting solvents for dissolving this compound?

For initial solubilization, polar aprotic solvents are highly recommended. Start with high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] These solvents can typically dissolve the compound at high concentrations (e.g., >25 mg/mL) to create a stock solution.[9] From this stock, you can make working dilutions into your aqueous experimental buffer.

Q3: My compound is not dissolving in aqueous buffers like PBS. What should I do?

Directly dissolving this compound in aqueous buffers is often challenging due to the hydrophobic phenyl group. If you encounter issues:

  • Use an Organic Co-solvent : First, dissolve the compound in a minimal amount of DMSO or DMF. Then, add this stock solution dropwise to your aqueous buffer with vigorous stirring. It is often recommended to keep the final concentration of the organic solvent low (e.g., <1-5%) in cell-based assays, though up to 20% may be tolerated in some systems to maintain solubility.[10]

  • Adjust the pH : The terminal primary amine (-NH2) is basic. Lowering the pH of the aqueous buffer to <6.5 will protonate the amine to -NH3+, which significantly increases its aqueous solubility. Prepare your buffer at a slightly acidic pH, add the compound, ensure it dissolves, and then carefully adjust the pH back to your desired experimental range if necessary.

  • Use Sonication or Gentle Warming : If the solution is cloudy or contains visible particles, brief sonication in a water bath can help break up aggregates. Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious of potential degradation with prolonged heating.[11]

Q4: I see a precipitate forming when I dilute my DMSO stock into my aqueous medium. How can I prevent this?

This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To prevent this:

  • Decrease the Final Concentration : The most straightforward solution is to work with a lower final concentration of the linker.

  • Increase the Co-solvent Percentage : If your experiment allows, slightly increasing the percentage of DMSO in the final solution can help maintain solubility.

  • Add a Surfactant : For some applications, adding a biocompatible surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) can help solubilize amphiphilic molecules.[11]

  • Change Dilution Method : Add the DMSO stock solution slowly to the vortexing aqueous buffer rather than the other way around. This ensures rapid mixing and avoids localized high concentrations that can initiate precipitation.

Q5: How should I store stock solutions of this compound?

Stock solutions prepared in anhydrous DMSO or DMF should be stored at -20°C or -80°C to ensure long-term stability.[9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation of the compound.

Troubleshooting Guide

Use the following systematic approach and the accompanying workflow diagram to address solubility issues with this compound.

Solubility Data Summary

The following table summarizes the typical solubility profile of this compound based on its structural characteristics. Note: These are estimated values and should be confirmed experimentally.

SolventTypeExpected Solubility (at 25°C)Notes
DMSOPolar Aprotic> 50 mg/mLRecommended for primary stock solutions.[8][9]
DMFPolar Aprotic> 50 mg/mLGood alternative to DMSO for stock solutions.[8]
EthanolPolar Protic~5-10 mg/mLModerate solubility. Can be used as a co-solvent.
MethanolPolar Protic~5-10 mg/mLSimilar to ethanol.
WaterPolar Protic< 0.5 mg/mL (pH 7.4)Very low solubility at neutral pH.
PBS (pH 7.4)Aqueous Buffer< 0.5 mg/mLSimilar to pure water. Prone to precipitation.
AcetonePolar AproticLowNot recommended.
HexaneNon-polarInsolubleNot recommended.
Visual Troubleshooting Workflow

The diagram below illustrates a step-by-step decision-making process for troubleshooting solubility issues.

G Troubleshooting Workflow for this compound Solubility start Start: Compound Insoluble in Aqueous Buffer check_stock Is compound fully dissolved in DMSO/DMF stock? start->check_stock remake_stock Action: Prepare fresh stock in anhydrous DMSO/DMF. Use sonication if needed. check_stock->remake_stock No dilution_method Dilution Method check_stock->dilution_method Yes remake_stock->check_stock lower_ph Try pH Adjustment dilution_method->lower_ph Precipitate Forms success Success: Compound Soluble dilution_method->success Soluble slow_add Action: Add stock slowly to vigorously stirring buffer. slow_add->dilution_method use_cosolvent Try Co-solvent lower_ph->use_cosolvent Still Insoluble lower_ph->success Soluble adjust_ph Action: Lower buffer pH to <6.5 to protonate amine group. Readjust if necessary after dissolution. adjust_ph->lower_ph energy_input Apply Energy use_cosolvent->energy_input Still Insoluble use_cosolvent->success Soluble add_cosolvent Action: Increase final DMSO % (if experiment allows). Test tolerance (e.g., 1-5%). add_cosolvent->use_cosolvent final_resort Final Options energy_input->final_resort Still Insoluble energy_input->success Soluble sonicate_heat Action: Use brief sonication or gentle warming (37°C). sonicate_heat->energy_input final_resort->success Soluble lower_conc Action: Lower the final working concentration. lower_conc->final_resort

Caption: A step-by-step workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Preparation : Allow the vial of this compound and a bottle of anhydrous DMSO (Biotechnology Grade) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh a desired amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve a 50 mg/mL concentration. For 5 mg, add 100 µL of DMSO.

  • Dissolution : Vortex the tube vigorously for 1-2 minutes. If any particulates remain, place the tube in a water bath sonicator for 5-10 minutes until the solution is completely clear.

  • Storage : Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Buffer Preparation : Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure it is filtered and at room temperature.

  • Dispense Buffer : In a new tube, add the final volume of the aqueous buffer required for your experiment (e.g., 990 µL for a 1:100 dilution).

  • Vortexing : Place the tube on a vortex mixer set to a medium speed to ensure continuous, vigorous stirring.

  • Add Stock Solution : While the buffer is vortexing, slowly add the required volume of the DMSO stock solution (e.g., 10 µL) drop-by-drop into the buffer.

  • Final Mix : Continue vortexing for another 30 seconds after adding the stock to ensure the solution is homogeneous.

  • Inspection : Visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect or visible particles). If the solution is clear, it is ready for use. If not, proceed with the troubleshooting steps outlined above.

References

Ald-Ph-amido-PEG3-C2-NH2 side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ald-Ph-amido-PEG3-C2-NH2, a bifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what do they target?

A1: this compound is a heterobifunctional linker featuring two primary reactive groups:

  • An aromatic aldehyde (Ald-Ph): This group selectively reacts with primary amines (e.g., on the surface of proteins or other molecules) to form an imine (Schiff base) bond.

  • A primary amine (-NH2): This group can be conjugated to various functional groups, such as carboxylic acids or activated esters (e.g., NHS esters), to form a stable amide bond.

The polyethylene glycol (PEG) spacer enhances the water solubility of the entire construct.

Q2: At what pH should I perform the aldehyde-amine conjugation?

A2: The formation of an imine (Schiff base) from an aldehyde and a primary amine is pH-sensitive. The optimal pH for this reaction is typically between 4 and 5.[1] At a lower pH, the amine reactant will be protonated, rendering it non-nucleophilic.[1] At a higher pH, the removal of water in the final step of the reaction is less efficient, slowing down the formation of the imine.[1]

Q3: Is the imine bond formed from the aldehyde group stable?

A3: The imine bond is generally stable, especially when formed from an aromatic aldehyde as in this linker, which benefits from conjugation.[2] However, the reaction is reversible and the imine bond can be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the dissociation of the conjugate.[3][4] For applications requiring long-term stability, the imine bond can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Q4: How stable is the amide bond within the linker structure?

A4: The amide bond (-amido-) within the linker is generally very stable under typical physiological conditions.[5] Hydrolysis of amides typically requires harsh conditions, such as heating with aqueous acid or base for extended periods.[6][7] Therefore, cleavage of this bond is not a common side reaction during standard bioconjugation experiments.

Q5: Can the PEG chain degrade during my experiment?

A5: The ether linkages that form the backbone of the PEG chain are generally stable. However, they can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS).[8] This can lead to chain cleavage and the formation of various byproducts, including shorter PEG fragments with terminal alcohols, aldehydes, or carboxylic acids. It is advisable to avoid harsh oxidative conditions and to use antioxidants if necessary.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Incomplete conjugation to the aldehyde group Suboptimal pH: The pH of the reaction mixture is too high or too low, affecting the rate of imine formation.Adjust the pH of the reaction buffer to the optimal range of 4-5.
Hydrolysis of the imine bond: The reversible nature of the imine bond leads to a low yield of the conjugated product.Consider an in-situ reduction of the imine bond to a stable secondary amine using a reagent like sodium cyanoborohydride.
Unexpected masses in LC-MS analysis PEG chain oxidation: The PEG linker has been partially degraded due to oxidative conditions.Use degassed buffers and consider adding an antioxidant. Analyze the mass differences to identify potential oxidative fragments (e.g., loss of ethylene glycol units, 44 Da).
Hydrolysis of the linker's internal amide bond: Although less common, prolonged exposure to harsh acidic or basic conditions could cause cleavage.Ensure that the experimental conditions are maintained at a near-neutral pH and avoid excessive heat.
Formation of adducts: The aldehyde or amine group may have reacted with components of the buffer (e.g., Tris).Use non-amine-containing buffers such as PBS or HEPES for the aldehyde conjugation step.
Conjugate instability over time Hydrolysis of the imine bond: The conjugate is slowly dissociating due to the reversibility of the imine linkage.If long-term stability is crucial, perform a reduction step to convert the imine to a stable secondary amine.
Poor solubility of the final conjugate Insufficient PEGylation effect for highly hydrophobic payloads: The PEG3 linker may not be sufficient to solubilize a very hydrophobic drug or molecule.Consider using a linker with a longer PEG chain to enhance the hydrophilicity of the final conjugate.

Data Summary

Functional Group Potential Reaction Conditions Favoring Reaction Byproducts
Imine (Schiff Base) HydrolysisAcidic pH (below 4)Aldehyde and amine starting materials
Amide HydrolysisStrong acid or base with prolonged heatingCarboxylic acid and amine fragments
PEG Chain (Ether) OxidationPresence of reactive oxygen species (ROS), metal ionsShorter PEG chains, formaldehyde, formic acid

Experimental Protocols

Protocol 1: General Aldehyde-Amine Conjugation

  • Buffer Preparation: Prepare a conjugation buffer, such as 100 mM MES or sodium acetate, and adjust the pH to 4.5.

  • Analyte Preparation: Dissolve the amine-containing molecule (e.g., protein) in the conjugation buffer.

  • Linker Preparation: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) and then add it to the reaction mixture. A typical molar excess of the linker is 5-20 fold over the analyte.

  • Reaction: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove the excess linker and byproducts using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Reductive Amination for Imine Stabilization

  • Initial Conjugation: Follow steps 1-4 of the General Aldehyde-Amine Conjugation protocol.

  • Reducing Agent Addition: Prepare a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in the conjugation buffer. Add a 5-10 fold molar excess of the reducing agent to the reaction mixture.

  • Reaction: Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Quench any remaining reducing agent by adding a small amount of acetone.

  • Purification: Purify the stabilized conjugate using SEC or dialysis.

Visualizations

Aldehyde_Amine_Conjugation Linker This compound Imine Imine Intermediate (Schiff Base) Linker->Imine + H2O - H2O (pH 4-5) Molecule Molecule-NH2 (e.g., Protein) Molecule->Imine + H2O - H2O (pH 4-5) fork Imine->fork Conjugate Stable Conjugate (Secondary Amine) Byproduct Hydrolysis Products (Aldehyde + Amine) start start->Linker start->Molecule fork->Conjugate + NaBH3CN (Reduction) fork->Byproduct + H2O (Hydrolysis) Linker_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation IntactLinker Intact this compound Conjugate OxidizedPEG PEG Chain Fragments (Shorter PEGs, Aldehydes, Acids) IntactLinker->OxidizedPEG ROS AmideCleavage Amide Bond Cleavage Products IntactLinker->AmideCleavage Strong Acid/Base + Heat ImineCleavage Imine Bond Cleavage Products IntactLinker->ImineCleavage Acidic pH

References

Technical Support Center: Enhancing PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC shows potent in-vitro activity in biochemical assays but has poor efficacy in cell-based assays. Could low cell permeability be the issue?

A1: Yes, poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity of PROTACs.[1] Due to their high molecular weight (typically >800 Da) and large polar surface area, many PROTACs struggle to cross the cell membrane efficiently.[2][3][4]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the molecular weight (MW), calculated lipophilicity (cLogP), and polar surface area (PSA) of your PROTAC. PROTACs fall into the "beyond Rule of 5" chemical space, making these properties critical initial indicators.[2]

  • Directly Measure Permeability: Utilize in-vitro permeability assays to quantify the ability of your PROTAC to cross a lipid bilayer. Common assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay for a more biologically relevant model that includes active transport.[2][5][6]

  • Structural Modifications: If permeability is confirmed to be low, consider chemical modifications to the PROTAC structure.

Q2: How can I structurally modify my PROTAC to improve its cell permeability?

A2: Several rational design strategies can be employed to enhance the cell permeability of a PROTAC by modifying its structure:

  • Linker Optimization: The linker is a highly flexible component for modification.[7]

    • Rigidification: Introducing rigid motifs like piperazine or piperidine rings into the linker can improve permeability by reducing conformational flexibility.[1][2][8]

    • Replacing Polar Groups: Substituting amide bonds with esters can reduce the number of hydrogen bond donors and the polar surface area, thereby improving membrane permeability.[2]

    • Hydrophobicity: Replacing a polar linker, such as a PEG linker, with a more hydrophobic one, like a 1,4-disubstituted phenyl ring, has been shown to significantly improve cellular permeability.[7]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall size and polarity, effectively transforming it from a linear to a more spherical shape, which can enhance cell permeability.[7]

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane passage.[2][7][]

Q3: My PROTAC's structure is highly optimized, but cell permeability remains an issue. What other approaches can I try?

A3: If structural modifications are not feasible or have been exhausted, advanced drug delivery systems can be an effective strategy to overcome poor permeability.[10][11] These systems encapsulate the PROTAC, facilitating its entry into the cell.

  • Nanoparticle-based Delivery: Various nanoparticles, such as lipid-based nanoparticles (LNPs), polymeric micelles, and exosomes, can encapsulate hydrophobic PROTACs, improving their solubility and facilitating cellular uptake.[4][11][12]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, a PROTAC can be conjugated to an antibody that recognizes a specific cell surface receptor on the target cells.[13][14] This approach not only improves permeability but also enhances cell-type selectivity.

  • In-cell Click-formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC intracellularly from two smaller, more permeable fragments. The cell is treated with a target-binding ligand and an E3 ligase-binding ligand, each tagged with reactive groups that undergo a bio-orthogonal click reaction inside the cell to form the active PROTAC.[14]

Data Summary: Permeability Assays

The choice of assay to evaluate PROTAC permeability is critical. Below is a summary of commonly used methods.

Assay TypePrincipleThroughputKey InsightsLimitations
PAMPA Measures passive diffusion across an artificial lipid membrane.[6][15]HighProvides a rapid assessment of passive permeability.[2]Does not account for active transport or efflux mechanisms.[2][6] May not be predictive for all PROTACs.[2]
Caco-2 Assay Uses a monolayer of Caco-2 cells to model the intestinal barrier.[6]Low to MediumMeasures both passive diffusion and active transport, including efflux.[2] Considered more biologically relevant.[6]Lower throughput and more complex than PAMPA.[5] Low PROTAC solubility can lead to inaccurate results.[2]
Chloroalkane Penetration Assay (CAPA) A competitive cellular engagement assay to rank PROTAC permeability.[16]MediumProvides a quantitative ranking of cell permeability for a series of PROTACs.[16]Requires chemical tagging of the PROTAC and measures a combination of permeability and target engagement.[16]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.

  • Donor Solution Preparation: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

  • Assay Setup: The donor solution is added to the wells of the filter plate. This plate is then placed into a 96-well acceptor plate containing a buffer solution.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral): The PROTAC is added to the apical (upper) side of the transwell insert. At various time points, samples are taken from the basolateral (lower) compartment.

  • Efflux Assay (Basolateral to Apical): To assess active efflux, the PROTAC is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the extent of active efflux.

Visual Guides

PROTAC_Permeability_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Solution Pathways cluster_structural Structural Modification Details cluster_delivery Delivery System Details Problem Poor PROTAC Efficacy in Cell-Based Assays Assess_Properties Assess Physicochemical Properties (MW, cLogP, PSA) Problem->Assess_Properties Is permeability the issue? Measure_Permeability Directly Measure Permeability (PAMPA, Caco-2) Assess_Properties->Measure_Permeability Structural_Mod Structural Modifications Measure_Permeability->Structural_Mod If permeability is low Delivery_Systems Advanced Delivery Systems Measure_Permeability->Delivery_Systems If structure is optimized Linker_Opt Linker Optimization (Rigidity, Hydrophobicity) Structural_Mod->Linker_Opt IMHB Introduce Intramolecular Hydrogen Bonds Structural_Mod->IMHB Prodrug Prodrug Strategy Structural_Mod->Prodrug Nanoparticles Nanoparticles (LNPs, Micelles) Delivery_Systems->Nanoparticles Ab_PROTAC Antibody-PROTAC Conjugates Delivery_Systems->Ab_PROTAC CLIPTACs In-cell CLIPTACs Delivery_Systems->CLIPTACs Permeability_Enhancement_Strategies cluster_main cluster_approaches Primary Approaches cluster_structural_details Specific Structural Strategies cluster_delivery_details Specific Delivery Methods Main_Goal Improve PROTAC Cell Permeability Structural_Mods Structural & Physicochemical Property Optimization Main_Goal->Structural_Mods Delivery_Tech Advanced Delivery Technologies Main_Goal->Delivery_Tech Linker Linker Modification Structural_Mods->Linker Bonds Intramolecular H-Bonds Structural_Mods->Bonds Prodrugs Prodrug Approach Structural_Mods->Prodrugs Physicochem Reduce PSA & HBD Structural_Mods->Physicochem Nano Nanocarriers Delivery_Tech->Nano Antibody Antibody Conjugates Delivery_Tech->Antibody InSitu In-Situ Synthesis (CLIPTACs) Delivery_Tech->InSitu

References

Technical Support Center: Optimizing PROTAC Selectivity by Addressing Linker-Mediated Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of Proteolysis Targeting Chimeras (PROTACs) by optimizing the linker.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall success, influencing the formation and stability of the essential ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This complex formation is the cornerstone of PROTAC-mediated protein degradation.[1] The linker's length, chemical composition, rigidity, and attachment points dictate the geometry of this complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1][3]

Q2: How can the PROTAC linker directly influence off-target effects and selectivity?

The linker has a profound impact on a PROTAC's selectivity, which is its ability to degrade the intended target protein with high precision while minimizing effects on other proteins.[4] Off-target effects can occur if the PROTAC degrades proteins other than the intended one.[5] The linker influences selectivity in several ways:

  • Ternary Complex Conformation: The linker's properties control the spatial orientation of the target protein relative to the E3 ligase.[6] This geometry can either favor or disfavor productive ubiquitination of off-target proteins that may have some affinity for the warhead.[1][5]

  • Binding Cooperativity: An optimal linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity.[1] This enhances the stability of the on-target ternary complex, increasing selectivity over off-target complexes that may not benefit from such favorable interactions.[7]

  • Physicochemical Properties: The linker's composition (e.g., polyethylene glycol (PEG) vs. alkyl chains) affects the PROTAC's solubility, cell permeability, and overall drug-like properties.[1][8] These factors can influence the compound's distribution and concentration in cellular compartments, potentially mitigating off-target engagement.

Q3: What are the most common linker types and how do they impact performance?

Linkers are generally classified as flexible or rigid, with each type offering distinct advantages and disadvantages.[8]

Linker TypeCommon ExamplesAdvantagesDisadvantages
Flexible Alkyl chains, Polyethylene Glycol (PEG) chains.[8]Synthetically accessible; allows the PROTAC to adopt multiple conformations, increasing the chance of forming a productive ternary complex.[1] PEG linkers in particular enhance hydrophilicity and water solubility.[8][9]High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[1] Can contribute to poor physicochemical properties like high lipophilicity (alkyl chains) or too many rotatable bonds.[1]
Rigid Structures incorporating cyclic systems (piperazine, piperidine), aromatic rings (phenyl), or linear groups (alkynes, triazoles).[1]Can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding.[1] Can improve selectivity by disfavoring the formation of off-target complexes and can lead to improved physicochemical properties.[1]Often more synthetically challenging to prepare.[1] The lack of flexibility can sometimes make it more difficult to achieve a productive ternary complex geometry.[1]

Q4: What is the "hook effect" and is it related to the linker?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase).[1][10] While not directly caused by the linker, a poorly optimized linker that leads to a long, flexible, or conformationally unstable PROTAC can exacerbate the hook effect by making it more difficult to form a stable ternary complex.[1]

Section 2: Troubleshooting Guide for Linker-Mediated Off-Target Effects

This guide addresses common experimental issues related to PROTAC selectivity.

Problem Observed Potential Linker-Related Cause Recommended Solution & Experimental Approach
High off-target protein degradation identified via proteomics. The linker allows the formation of stable, productive ternary complexes with unintended proteins. The linker conformation may not be optimal for discriminating between on-target and off-target proteins, especially within the same family.[4][5]1. Systematically Vary Linker Length: Synthesize a small library of PROTACs with incrementally shorter or longer linkers (e.g., varying PEG units or alkyl chain length).[3][5] An extension of just a few atoms can switch selectivity.[6] 2. Modulate Linker Rigidity: Introduce rigid elements (e.g., phenyl rings, alkynes) or cyclic structures (e.g., piperazine) to constrain the linker's conformation.[1] This can disfavor off-target complex formation.[1] 3. Change Linker Attachment Points: Altering the connection point on the warhead or E3 ligase ligand can dramatically change the geometry of the ternary complex and improve the selectivity profile.[3]
Degradation of the target is observed, but also of closely related protein family members. The current linker length and flexibility are "permissive," allowing multiple homologous proteins to adopt a productive conformation with the E3 ligase.[6]1. Shorten the Linker: A shorter, more constrained linker may better discriminate between protein family members due to subtle structural differences.[3] 2. Introduce Rigidity: Rigidifying the linker can enhance selectivity by pre-organizing the PROTAC into a conformation that is only compatible with the intended target.[1][3] 3. Perform Structural Modeling: Use computational docking and molecular dynamics simulations to model how different linkers orient the on-target vs. off-target proteins, guiding a more rational linker design.[11][12]
PROTAC shows poor efficacy and/or high cellular toxicity unrelated to target degradation. The linker contributes to poor physicochemical properties (e.g., low solubility, poor cell permeability), leading to low effective concentration or non-specific toxicity.[1] A highly flexible linker might adopt a collapsed conformation in solution, preventing it from binding its targets effectively.[13]1. Modify Linker Composition: Incorporate hydrophilic groups (e.g., PEG, ethers, amides) to improve solubility or lipophilic groups to enhance cell permeability.[1][8] 2. Assess Compound Stability: Check the stability of your PROTAC in cell culture media over the course of the experiment.[5] 3. Evaluate Cell Permeability: Use assays like the Chloroalkane Penetration Assay or competitive engagement assays to measure how well the PROTAC enters the cell.[14][15]
No degradation is observed despite confirmed target and E3 ligase binding. The ternary complex forms, but its geometry, dictated by the linker, is not productive for ubiquitination. The key lysine residues on the target's surface may not be positioned correctly relative to the E3 ligase's ubiquitin-transfer machinery.[5]1. Redesign the Linker: This is a clear indication that the linker needs to be modified. Varying length, composition, and attachment points is crucial.[3][5] 2. Perform a Target Ubiquitination Assay: Use an in-cell ubiquitination assay to confirm if the target is being ubiquitinated. A lack of ubiquitination strongly points to a geometrical problem with the ternary complex.[5]

Section 3: Key Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Profiling by TMT-MS

This protocol provides a global, unbiased view of protein level changes following PROTAC treatment, which is essential for identifying off-target degradation.[5][16]

Objective: To identify and quantify on-target and off-target protein degradation across the proteome.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat cells in triplicate with either vehicle (DMSO), your test PROTAC (e.g., at 100 nM and 1 µM), and a negative control PROTAC (with a mutated E3 or target ligand) for a defined period (e.g., 6-24 hours). Shorter time points are better for identifying direct targets.[11][15]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration (e.g., via BCA assay). Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.

  • Isobaric Labeling (TMT): Label the peptide samples from each condition with different Tandem Mass Tag (TMT) reagents. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.[16]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptides and quantify the abundance of the TMT reporter ions for each peptide.[16]

  • Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer). Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle and negative controls. These are your potential off-targets.[11][16]

Protocol 2: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a critical step that precedes degradation.[5]

Objective: To determine if the PROTAC-induced ternary complex is productive for target ubiquitination.

Methodology:

  • Cell Treatment: Treat cells with your PROTAC. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate instead of being degraded.[17] Include vehicle and negative controls.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1-2% SDS) to disrupt non-covalent protein-protein interactions, ensuring you only pull down the target protein and its covalent modifications.

  • Immunoprecipitation (IP): Dilute the denatured lysate to reduce SDS concentration and immunoprecipitate the target protein using a specific, validated antibody.

  • Western Blotting: Elute the immunoprecipitated protein from the beads, run the samples on an SDS-PAGE gel, and transfer to a membrane.

  • Detection: Probe the Western blot with an antibody that recognizes ubiquitin (or poly-ubiquitin chains). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful, PROTAC-induced ubiquitination of the target.

Section 4: Visualizing Linker-Dependent Mechanisms

Diagram 1: Ternary Complex Formation and Cooperativity

G cluster_0 Productive Ternary Complex (Positive Cooperativity) cluster_1 Non-Productive Complex (Steric Clash) cluster_2 Hook Effect (High Concentration) POI1 Target Protein (POI) E31 E3 Ligase POI1->E31 Favorable PPIs (α > 1) PROTAC1 PROTAC POI1->PROTAC1 Binds E31->PROTAC1 Binds POI2 Off-Target Protein E32 E3 Ligase POI2->E32   Steric Hindrance   (Linker Too Short/Rigid) PROTAC2 PROTAC (Poor Linker) POI2->PROTAC2 Binds E32->PROTAC2 Binds POI3a Target Protein PROTAC3a PROTAC POI3a->PROTAC3a Binary Complex E33b E3 Ligase PROTAC3b PROTAC E33b->PROTAC3b Binary Complex

Caption: Linker's role in ternary complex formation, cooperativity, and the hook effect.

Diagram 2: Troubleshooting Workflow for Off-Target Effects

G Start Off-Target Degradation Observed in Proteomics VaryLength Synthesize Library: Vary Linker Length Start->VaryLength VaryRigidity Synthesize Library: Vary Linker Rigidity Start->VaryRigidity VaryAttach Synthesize Library: Vary Attachment Points Start->VaryAttach Test Screen New Library for On- and Off-Target Degradation VaryLength->Test VaryRigidity->Test VaryAttach->Test Improved Selectivity Improved? Test->Improved Optimize Further Optimization Improved->Optimize Partially Done Proceed with Lead Candidate Improved->Done Yes Reassess Reassess Warhead or E3 Ligase Choice Improved->Reassess No Optimize->VaryLength

Caption: A logical workflow for troubleshooting and optimizing PROTAC linker design.

References

Optimizing reaction conditions for Ald-Ph-amido-PEG3-C2-NH2 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Ald-Ph-amido-PEG3-C2-NH2 conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for conjugating an aldehyde (Ald-Ph) with an amine (amido-PEG3-C2-NH2)?

A1: The conjugation reaction is a reductive amination. It involves two key steps:

  • Imine Formation: The aldehyde group on the "Ald-Ph" molecule reacts with the primary amine of "amido-PEG3-C2-NH2" to form a reversible imine bond. This reaction is typically favored under slightly acidic conditions.

  • Reduction: A reducing agent is used to convert the unstable imine bond to a stable secondary amine bond, resulting in the final conjugate.

Q2: Which reducing agent is most suitable for this conjugation?

A2: For a one-pot reaction, a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is preferred.[1] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices.[1][2] NaBH(OAc)₃ is often favored due to its lower toxicity and because it doesn't generate toxic hydrogen cyanide gas under acidic conditions.[3]

Q3: What is the optimal pH for the reaction?

A3: The pH is a critical parameter. A slightly acidic environment (pH 4-5) is generally optimal for the initial imine formation, as it facilitates the protonation of the carbonyl group.[1] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and stopping the reaction.[1] For reductions using NaBH₃CN, a pH range of 6-7 is often effective.[1][4]

Q4: What are the recommended solvents for this reaction?

A4: The choice of solvent can significantly impact the reaction. Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used, particularly with NaBH(OAc)₃.[1] For reactions involving NaBH₃CN, methanol is a suitable solvent.[1] It is crucial to use anhydrous solvents, especially with moisture-sensitive reagents like NaBH(OAc)₃.[1]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[1]

Troubleshooting Guide

Low or no product yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions for problems encountered during the this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The pH is either too acidic or too basic, hindering imine formation.[1]Optimize the pH of the reaction mixture. A range of 4-5 is a good starting point for imine formation, while a pH of 6-7 is often used for the reduction step with NaBH₃CN.[1]
Inefficient Reduction: The chosen reducing agent is not effective, or has decomposed.Use a fresh, high-quality reducing agent. For one-pot reactions, use a mild agent like NaBH(OAc)₃ or NaBH₃CN that selectively reduces the imine.[1][2]
Reversible Imine Formation: The equilibrium of the imine formation favors the starting materials. This can be due to the presence of water.[1]Ensure the use of anhydrous solvents and reagents. If possible, remove water as it forms.
Steric Hindrance: The bulky nature of the reactants may slow down or prevent the reaction.Gentle heating may be required to facilitate imine formation, but be cautious of side reactions at elevated temperatures.[1]
Formation of Side Products Aldol Condensation: The aldehyde starting material undergoes a self-condensation reaction.[1]Maintain a slightly acidic pH (4-5) to favor imine formation. A one-pot reaction where the imine is reduced as it forms can minimize the concentration of the free aldehyde.[1]
Over-alkylation: The newly formed secondary amine reacts with another aldehyde molecule.Use a stoichiometric amount or a slight excess of the amine component.
Difficulty in Purification Similar Properties of Reactants and Products: The starting materials and the final conjugate have similar polarities or sizes.Utilize a combination of purification techniques. Size-exclusion chromatography (SEC) can separate based on size, while ion-exchange chromatography (IEX) can separate based on charge.[][6] Reversed-phase HPLC (RP-HPLC) is also a powerful tool for purifying PEGylated molecules.[]
Presence of Unreacted PEG: Excess amido-PEG3-C2-NH2 remains in the reaction mixture.SEC is very effective at removing low molecular weight by-products and unreacted PEG.[]

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • Reaction Setup: In a clean, dry flask, dissolve the Ald-Ph compound (1.0 mmol) and the amido-PEG3-C2-NH2 (1.0-1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by using preparative HPLC.[]

Quantitative Data Summary
Parameter Recommended Range/Value Notes
pH for Imine Formation 4 - 5Slightly acidic conditions favor the protonation of the carbonyl group.[1]
pH for Reduction (NaBH₃CN) 6 - 7NaBH₃CN is effective and selective in this pH range.[1][4]
Molar Ratio (Amine:Aldehyde) 1.0 - 1.2 : 1A slight excess of the amine can help drive the reaction to completion.
Molar Ratio (Reducing Agent:Aldehyde) 1.5 : 1An excess of the reducing agent ensures complete reduction of the imine.
Temperature Room TemperatureGentle heating can be applied for less reactive substrates, but may increase side reactions.[1]

Visualizations

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants (Ald-Ph & Amine-PEG) B 2. Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C 3. Reaction at RT (Monitor by LC-MS/TLC) B->C D 4. Quench Reaction (e.g., NaHCO₃) C->D E 5. Extraction & Drying D->E F 6. Purification (Chromatography) E->F G Final Conjugate F->G

Caption: A generalized experimental workflow for the one-pot reductive amination.

G cluster_reaction Reductive Amination Pathway Ald Ald-Ph (Aldehyde) Imine Schiff Base / Imine (Unstable Intermediate) Ald->Imine + Amine - H₂O Amine Amido-PEG3-C2-NH2 (Primary Amine) Amine->Imine Conjugate Final Conjugate (Stable Secondary Amine) Imine->Conjugate + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The chemical pathway of reductive amination from reactants to the final conjugate.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low or No Product Yield CheckpH Is the pH optimal (4-7)? Start->CheckpH CheckReagent Is the reducing agent active and fresh? CheckpH->CheckReagent Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckWater Are anhydrous conditions maintained? CheckReagent->CheckWater Yes NewReagent Use fresh reducing agent CheckReagent->NewReagent No DrySolvents Use anhydrous solvents CheckWater->DrySolvents No Success Improved Yield CheckWater->Success Yes AdjustpH->Start NewReagent->Start DrySolvents->Start

Caption: A decision tree for troubleshooting low product yield in the conjugation reaction.

References

Technical Support Center: Purification of Ald-Ph-amido-PEG3-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification strategies for Ald-Ph-amido-PEG3-C2-NH2 conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate Inefficient reaction: The conjugation reaction may not have gone to completion.Monitor the reaction progress using techniques like LC-MS or TLC to ensure completion before initiating purification.[1]
Product loss during purification: The conjugate may be lost during various purification steps.Optimize fraction collection during chromatography to prevent loss of the product peak.[2] For precipitation, ensure the precipitant concentration and incubation time are optimal for complete precipitation of the conjugate.
Conjugate instability: The conjugate may be degrading during purification.Perform purification steps at low temperatures (e.g., 4°C) to minimize potential degradation.[3] Ensure the pH of buffers is within the stability range of the conjugate.
Co-elution of Conjugate with Unreacted Starting Materials Similar physicochemical properties: The conjugate and unreacted starting materials (e.g., excess PEG reagent) may have similar retention times in the chosen chromatographic system.RP-HPLC: Optimize the gradient elution to improve separation. A shallower gradient can increase resolution between closely eluting peaks. The presence of the phenyl group in the conjugate should increase its hydrophobicity compared to a simple PEG-amine, aiding separation on a reverse-phase column.[2]
HILIC: This technique is suitable for separating polar and hydrophilic compounds and can be an alternative if RP-HPLC fails to provide adequate separation.[2]
SEC: If there is a significant size difference between the conjugate and unreacted small molecules, Size Exclusion Chromatography can be effective.[3][]
Presence of Structurally Similar Impurities Side reactions during conjugation: Undesired side reactions can lead to impurities that are difficult to separate from the target conjugate.Modify reaction conditions to minimize side product formation (e.g., pH control, temperature). Characterize impurities using mass spectrometry to understand their structure and devise a targeted purification strategy.
Product Aggregation After Purification Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can induce aggregation.SEC: Reduce the flow rate to lower the pressure.[3]
Conjugate instability: The PEGylation may have altered the stability of the molecule, leading to aggregation.Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for conjugate stability.[3] Perform purification at a lower temperature.[3]
Difficulty Removing Unreacted PEG Reagent Inefficient dialysis or ultrafiltration: The membrane cutoff may be too large, or the exchange volume/time may be insufficient.Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO). Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer.[3]
Poor resolution in SEC: The column may not be suitable for separating the product from the unreacted PEG.Use a longer column or a column with a smaller pore size to enhance resolution.[3] A slower flow rate often improves separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for this compound conjugates?

A1: For a small molecule conjugate like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the preferred initial method. The presence of the phenyl group provides hydrophobicity, which allows for good retention and separation on C18 columns.[2]

Q2: How can I monitor the purity of my conjugate during purification?

A2: Purity can be monitored using analytical HPLC or LC-MS.[2] These techniques provide information on the presence of unreacted starting materials and byproducts. For PEGylated compounds that lack a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in conjunction with HPLC.[5][]

Q3: My conjugate is highly polar. What purification challenges should I anticipate?

A3: Highly polar PEGylated compounds can be challenging to purify using traditional silica gel chromatography, often resulting in streaking and poor separation.[7] In such cases, RP-HPLC or HILIC are better alternatives.[2] For RP-HPLC, using a mobile phase with a lower organic content at the beginning of the gradient can help retain the polar conjugate on the column.

Q4: Can I use Solid-Phase Extraction (SPE) for purifying my this compound conjugate?

A4: Yes, SPE can be a valuable tool for sample cleanup and enrichment.[8][9] Given the terminal primary amine on your conjugate, a mixed-mode cation-exchange (MCX) SPE cartridge could be effective.[8] At an appropriate pH, the amine group will be positively charged and can be retained on the sorbent, allowing for the removal of neutral impurities. The conjugate can then be eluted with a change in pH or by using a solvent containing a competing base.

Q5: Is precipitation a viable purification method for this type of conjugate?

A5: Precipitation is more commonly used for larger molecules like PEGylated proteins.[10][11] For a small molecule conjugate, achieving selective precipitation that separates it from structurally similar impurities and unreacted starting materials can be difficult. However, it could potentially be used as an initial cleanup step to remove certain types of impurities.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for purifying this compound conjugates. Optimization will be required for each specific conjugate.

  • System Preparation:

    • Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% Acetonitrile with 0.1% TFA) until a stable baseline is achieved.[2]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO followed by dilution with the initial mobile phase).[2]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2][3]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 5% to 95% B over 40 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at a wavelength appropriate for the chromophore in your conjugate (e.g., 254 nm for the phenyl group).[2]

  • Fraction Collection:

    • Inject the prepared sample onto the HPLC system.

    • Collect fractions corresponding to the peak of the desired conjugate.[2]

  • Purity Analysis and Product Recovery:

    • Analyze the collected fractions for purity using analytical HPLC or LC-MS.[2]

    • Pool the fractions containing the pure product.

    • Remove the solvent by lyophilization or rotary evaporation to obtain the purified conjugate.[2]

Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange

This protocol is designed for the cleanup of the this compound conjugate by exploiting its terminal primary amine.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange (MCX) SPE cartridge by passing methanol through it, followed by equilibration with a low pH buffer (e.g., 0.1 M formate buffer, pH 3).

  • Sample Loading:

    • Dissolve the crude sample in the equilibration buffer.

    • Load the sample onto the conditioned SPE cartridge. The positively charged amine group should bind to the sorbent.

  • Washing:

    • Wash the cartridge with the equilibration buffer to remove any neutral or negatively charged impurities.

    • A subsequent wash with a mild organic solvent (e.g., acetonitrile) can be performed to remove any non-specifically bound hydrophobic impurities.

  • Elution:

    • Elute the desired conjugate by passing a basic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge.[8] The change in pH will neutralize the amine, releasing it from the sorbent.

  • Solvent Removal:

    • Evaporate the solvent from the collected eluate to obtain the purified conjugate.

Quantitative Data Summary

The following table presents typical performance metrics for different purification techniques. Actual results will vary depending on the specific conjugate and experimental conditions.

Purification Technique Typical Purity Achieved Typical Recovery Rate Key Advantages Key Disadvantages
RP-HPLC >95%60-90%High resolution, applicable to a wide range of polarities.[2][]Can be time-consuming, requires specialized equipment.[]
HILIC >90%70-95%Good for very polar compounds that have poor retention in RP-HPLC.[2]Can have longer equilibration times.
SEC Variable (depends on size difference)>90%Good for removing small molecule impurities and buffer exchange.[3][]Poor resolution for molecules of similar size.[12]
SPE (Cation Exchange) >80% (as a cleanup step)>85%Rapid cleanup, good for removing specific types of impurities.[8]Lower resolution compared to HPLC.
Precipitation VariableVariableScalable, can concentrate the product.[11][13]Low selectivity for small molecules, risk of product denaturation.[14]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude_Mixture Crude Reaction Mixture Initial_Cleanup Initial Cleanup (Optional) (e.g., SPE, Precipitation) Crude_Mixture->Initial_Cleanup Load Primary_Purification Primary Purification (e.g., RP-HPLC) Crude_Mixture->Primary_Purification Direct Loading Initial_Cleanup->Primary_Purification Load Partially Purified Sample Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Primary_Purification->Purity_Analysis Collect Fractions Pure_Product Pure Conjugate Purity_Analysis->Pure_Product Pool Pure Fractions & Remove Solvent Purification_Decision_Tree Start Start with Crude Reaction Mixture Q1 Significant Size Difference between Conjugate and Impurities? Start->Q1 SEC Use Size Exclusion Chromatography (SEC) Q1->SEC Yes Q2 Is the Conjugate Sufficiently Hydrophobic? Q1->Q2 No RP_HPLC Use Reversed-Phase HPLC (RP-HPLC) Q2->RP_HPLC Yes HILIC Use Hydrophilic Interaction Liquid Chromatography (HILIC) Q2->HILIC No Q3 Does the Conjugate have an Ionizable Group? Q2->Q3 Maybe IEX Use Ion Exchange Chromatography (IEX) Q3->IEX Yes Other Consider other techniques (e.g., Precipitation for large scale) Q3->Other No Side_Reactions Reactants This compound + Substrate Desired_Product Desired Conjugate Reactants->Desired_Product Conjugation Reaction Side_Product1 Double Addition (if substrate has multiple reactive sites) Reactants->Side_Product1 Side Reaction Side_Product2 Hydrolysis of Aldehyde (if reaction conditions are harsh) Reactants->Side_Product2 Side Reaction Side_Product3 Oxidation of Aldehyde Reactants->Side_Product3 Side Reaction Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction

References

Validation & Comparative

A Comparative Analysis of Ald-Ph-amido-PEG3-C2-NH2 and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design and efficacy of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the aldehyde-functionalized linker, Ald-Ph-amido-PEG3-C2-NH2, with other commonly used PEG linkers, focusing on their chemical reactivity, the stability of the resulting conjugate, and their applications, particularly in the context of PROTACs.

Introduction to PEG Linkers in Bioconjugation

PEG linkers are versatile tools that provide a flexible, hydrophilic spacer between two molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. The choice of the reactive group at the end of the PEG linker dictates the conjugation strategy and can significantly influence the stability and biological activity of the final conjugate. This comparison will focus on three major classes of PEG linkers distinguished by their reactive moieties:

  • This compound : An aldehyde-containing linker that reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.

  • NHS-ester PEG Linkers : These linkers possess an N-Hydroxysuccinimide ester, which is highly reactive towards primary amines, such as those found on lysine residues in proteins, forming a stable amide bond.

  • Maleimide-PEG Linkers : Featuring a maleimide group, these linkers are highly specific for thiol groups, typically found in cysteine residues, forming a stable thioether bond.

Comparative Performance Data

The performance of a PEG linker can be assessed based on several parameters, including reaction efficiency, the stability of the resulting covalent bond, and the overall impact on the conjugate's function.

FeatureThis compoundNHS-ester PEG LinkerMaleimide-PEG Linker
Target Functional Group Aminooxy, HydrazidePrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Resulting Linkage Oxime, HydrazoneAmideThioether
Reaction pH ~4.5 (oxime), 5.0-7.0 (hydrazone)7.0-9.06.5-7.5
Linkage Stability Oxime: High hydrolytic stability. Hydrazone: Less stable than oxime, susceptible to hydrolysis.Amide: High hydrolytic stability.Thioether: Generally stable, but can undergo retro-Michael reaction leading to deconjugation, especially in the presence of other thiols[1][2][3]. N-aryl maleimides show improved stability[4].
Specificity High, targets specific functional groups that can be introduced into biomolecules.Moderate, reacts with multiple lysine residues on a protein surface.High, targets less abundant cysteine residues, allowing for more site-specific conjugation.
Hydrolytic Stability of Reagent Aldehyde is generally stable in aqueous conditions.NHS-ester is highly susceptible to hydrolysis, especially at higher pH[5][6].Maleimide ring can undergo hydrolysis at pH > 8.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for the three types of PEG linkers.

Protocol 1: Conjugation of this compound to an Aminooxy-functionalized Protein

Objective: To conjugate an aldehyde-containing PEG linker to a protein with an aminooxy group to form a stable oxime linkage.

Materials:

  • Aminooxy-functionalized protein in a suitable buffer (e.g., acetate buffer, pH 4.5).

  • This compound linker.

  • Anhydrous DMSO or DMF.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the aminooxy-functionalized protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Conjugation of an NHS-ester PEG Linker to a Protein

Objective: To conjugate an NHS-ester PEG linker to a protein via primary amines (lysine residues).

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-ester PEG linker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris[6].

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM. NHS-esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions[6].

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to react with any excess NHS-ester. Incubate for an additional 30 minutes.

  • Purification: Purify the conjugate using a desalting column.

  • Characterization: Characterize the conjugate by SDS-PAGE and mass spectrometry.

Protocol 3: Conjugation of a Maleimide-PEG Linker to a Protein

Objective: To conjugate a maleimide-PEG linker to a protein via free thiol groups (cysteine residues).

Materials:

  • Protein with at least one free cysteine residue in a thiol-free buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove it prior to conjugation.

  • Maleimide-PEG linker.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M cysteine or β-mercaptoethanol).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve the maleimide-PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting column.

  • Characterization: Characterize the conjugate by SDS-PAGE and mass spectrometry.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound linker) PROTAC_POI PROTAC-POI PROTAC->PROTAC_POI Binds PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 Binds POI Target Protein (POI) (e.g., Androgen Receptor) POI->PROTAC_POI E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->PROTAC_E3 Ternary_Complex POI-PROTAC-E3 PROTAC_POI->Ternary_Complex PROTAC_E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activates E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action for Androgen Receptor Degradation.[7][8][9]

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Conjugation cluster_cell_culture Cell-Based Assays cluster_analysis Efficacy Analysis cluster_comparison Comparative Analysis start Synthesize PROTACs with different linkers (Ald-Ph-amido-PEG3, NHS-PEG, Mal-PEG) purify Purify and Characterize PROTACs (HPLC, MS) start->purify treat_cells Treat cancer cells with PROTACs (e.g., LNCaP for AR degradation) purify->treat_cells western_blot Western Blot for Protein Degradation (Measure POI levels) treat_cells->western_blot viability_assay Cell Viability Assay (e.g., WST-8, MTT) treat_cells->viability_assay control Vehicle Control (DMSO) control->treat_cells quantify_degradation Quantify Degradation (DC50, Dmax) western_blot->quantify_degradation quantify_viability Quantify Viability (IC50) viability_assay->quantify_viability compare Compare efficacy of different linkers quantify_degradation->compare quantify_viability->compare

Caption: Workflow for Comparing PROTAC Efficacy.[10][11][12][13][14]

Discussion and Conclusion

The choice of a PEG linker is a multifaceted decision that depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product.

This compound offers a highly specific conjugation strategy through the formation of a stable oxime bond. This is particularly advantageous when precise control over the conjugation site is required and when the biomolecule can be functionalized with a compatible aminooxy or hydrazide group. The high stability of the resulting oxime linkage is a significant benefit for in vivo applications where conjugate longevity is crucial.

NHS-ester PEG linkers are a workhorse in bioconjugation due to their reactivity with readily available primary amines on proteins. However, this can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different positions. The susceptibility of the NHS-ester group to hydrolysis necessitates careful handling and immediate use. The resulting amide bond, however, is very stable.

Maleimide-PEG linkers provide a highly specific method for conjugating to cysteine residues. This site-specificity is often desirable for maintaining the biological activity of proteins. While the thioether bond is generally stable, the potential for retro-Michael addition and subsequent deconjugation is a consideration, although newer generations of maleimides show improved stability[1][2][3][4].

In the context of PROTAC development, where the spatial orientation of the target-binding and E3 ligase-recruiting moieties is critical, the defined length and specific attachment point offered by linkers like this compound can be particularly valuable. The stability of the linkage ensures the integrity of the PROTAC molecule, which is essential for its catalytic, event-driven mechanism of action[9][15].

References

A Head-to-Head Comparison: Ald-Ph-amido-PEG3-C2-NH2 vs. Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. The choice of linker can profoundly influence a PROTAC's efficacy, physicochemical properties, and pharmacokinetic profile. This guide provides an objective comparison of the Ald-Ph-amido-PEG3-C2-NH2 linker, a representative of polyethylene glycol (PEG)-based linkers with an embedded phenyl group, against traditional alkyl chain linkers, supported by experimental data and detailed methodologies.

Introduction to Linker Classes

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. It governs the spatial orientation of the two ligands, impacting the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[1][2]

This compound is a PEG-based linker that incorporates a phenyl group and an amide bond, terminating in an amine group for conjugation.[2][3] The PEG component enhances hydrophilicity, while the phenyl group can impart a degree of rigidity.[1][2]

Alkyl chain linkers are the simplest form of linkers, consisting of saturated or unsaturated hydrocarbon chains.[4] They are typically hydrophobic and offer significant conformational flexibility.[4]

Comparative Analysis of Linker Performance

The selection of a linker has a significant impact on the key performance indicators of a PROTAC, namely its degradation efficiency (DC50 and Dmax) and its drug-like properties, including solubility and cell permeability.

Physicochemical Properties

The composition of the linker directly influences the overall physicochemical properties of the PROTAC molecule.

PropertyThis compound (and similar PEG-based linkers)Alkyl Chain LinkersRationale
Solubility Generally higherGenerally lowerThe ether oxygens in the PEG chain act as hydrogen bond acceptors, improving aqueous solubility.[5] Alkyl chains are hydrophobic and can decrease the overall solubility of the PROTAC.[4]
Permeability Can be optimized, but may be lowerGenerally higher (at matched lipophilicity)The hydrophilicity of PEG linkers can hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can allow for folded conformations that shield polar surface area, sometimes improving permeability.[5] Alkyl linkers, being more lipophilic, often exhibit better membrane permeability.[6]
Metabolic Stability Potentially susceptible to ether cleavageGenerally more stable to oxidative metabolismPEG chains can be metabolized via ether peroxidation. Alkyl chains are typically more resistant to metabolic cleavage.[6]
Degradation Efficiency

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of target protein degradation).

The following table summarizes representative data from studies comparing PROTACs with PEG-based and alkyl linkers. It is important to note that these are not direct comparisons with the this compound linker but serve to illustrate the general performance differences.

TargetLinker TypeDC50DmaxCell LineReference
BRD4PEG4< 0.5 µM>90%H661
BRD4Alkyl> 5 µMNot specifiedH661
CRBNThree PEG unitsWeak degradationNot specifiedHEK293T
CRBNNine-atom alkyl chainConcentration-dependent decreaseNot specifiedHEK293T
PI3KC8 alkyl linker227.4 nM (p110α), 42.23 nM (p110γ)71.3% (p110α), 88.6% (p110γ)MDA-MB-231[7]
mTORC8 alkyl linker45.4 nM74.9%MDA-MB-231[7]

These data suggest that the optimal linker is highly dependent on the specific target and E3 ligase pair. While PEG linkers can be highly effective, in some cases, alkyl linkers may lead to more potent degradation.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate % Degradation Normalization->Calculation DC50_Dmax Determine DC50 & Dmax Calculation->DC50_Dmax

Experimental Protocols

General Synthesis of a PROTAC using an Amine-Terminated Linker

This protocol describes a general method for the final step in PROTAC synthesis, coupling a carboxylic acid-functionalized protein of interest (POI) ligand to an amine-terminated linker (such as this compound) that is already attached to the E3 ligase ligand.

Materials:

  • E3 Ligase Ligand-Linker-NH2 (e.g., Pomalidomide-linker-NH2)

  • POI Ligand-COOH

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the POI Ligand-COOH (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 eq) to the reaction mixture and stir for another 10 minutes.

  • Add the E3 Ligase Ligand-Linker-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Determination of DC50 and Dmax by Western Blot

This protocol outlines the key steps to assess the degradation efficiency of a PROTAC in a cellular context.

1. Cell Culture and Treatment:

  • Seed an appropriate cell line in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice between an this compound linker and a simple alkyl chain linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's properties and performance. PEG-based linkers, such as this compound, generally offer improved solubility, a key consideration for these large molecules. The inclusion of a phenyl group can introduce a degree of rigidity that may be beneficial for ternary complex formation.[1] In contrast, alkyl linkers often provide superior cell permeability and metabolic stability.[6]

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a diverse set of linkers is often necessary to identify the most effective PROTAC candidate. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs with different linker chemistries, enabling researchers to make data-driven decisions in the pursuit of novel protein degraders.

References

Validating Target Degradation: A Comparative Guide to PROTACs Utilizing Ald-Ph-amido-PEG3-C2-NH2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of target protein degradation using Proteolysis Targeting Chimeras (PROTACs) that incorporate the Ald-Ph-amido-PEG3-C2-NH2 linker. While specific peer-reviewed performance data for this particular linker is not extensively available in the public domain, this document outlines the essential validation workflow and provides comparative data from commonly used alternative linkers to serve as a benchmark for evaluation.

The Critical Role of the Linker in PROTAC Efficacy

A PROTAC molecule's efficacy is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. The linker's length, composition, and flexibility are determining factors in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The this compound linker is a polyethylene glycol (PEG)-based linker, which is a class of linkers frequently used to improve solubility and provide conformational flexibility.[3] The presence of a phenyl-amido group suggests a degree of rigidity that can influence the orientation of the bound proteins.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The following tables present a comparative summary of degradation efficiencies for PROTACs with different linker types targeting various proteins. This data serves as a reference for what can be expected when evaluating a novel PROTAC.

Table 1: Comparative Degradation Efficiency (DC50) of PROTACs with Various Linker Types

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Cell Line
BRD4VHLPEG1218HeLa
BRD4VHLAlkyl1125HeLa
BTKCRBNPEG95.9MOLM-14
BTKCRBNAlkyl-Aromatic138.7MOLM-14
ERαVHLPEG16<1MCF7
ERαVHLPEG8>1000MCF7

This table presents representative data from various sources to illustrate the impact of linker composition and length on PROTAC potency. Direct comparison of absolute values should be made with caution due to differing experimental conditions.

Table 2: Maximum Degradation (Dmax) for Representative PROTACs

Target ProteinE3 LigaseLinker TypeDmax (%)Cell Line
BRD4VHLPEG>95HeLa
BTKCRBNPEG~90MOLM-14
FAKCRBNPEG-based~85A549
HDAC3VHLAmide-based~77HCT116

This table showcases the maximal degradation achievable with well-optimized PROTACs.[4][5]

Key Experimental Protocols for Validation

Accurate and reproducible experimental data are fundamental to the validation of a novel PROTAC. Below are detailed protocols for essential assays.

Western Blotting for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

Determination of DC50 and Dmax

These parameters are calculated from the dose-response data obtained from Western Blotting or other quantitative protein detection methods.

Protocol:

  • Data Collection: Generate a dose-response curve by plotting the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Data Analysis: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software (e.g., GraphPad Prism) to fit the data and calculate the DC50 and Dmax values.[6]

NanoBRET™ Ternary Complex Formation Assay (Live Cells)

This assay directly measures the formation of the ternary complex in living cells.

Materials:

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

Protocol:

  • Cell Transfection: Co-transfect cells with the NanoLuc-target protein and HaloTag-E3 ligase expression vectors.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[7]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC measures the heat change upon binding and can determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.

Protocol:

  • Binary Binding (PROTAC to Target Protein): Titrate the PROTAC solution into the target protein solution in the ITC cell and measure the heat changes to determine the KD.

  • Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC solution into the E3 ligase solution to determine the KD.

  • Ternary Complex Formation: To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein before titrating in the PROTAC. This allows for the calculation of the cooperativity factor (α).[8]

Visualizing the Validation Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC validation.

PROTAC_Mechanism PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow A PROTAC Synthesis (with this compound linker) B Western Blot (Target Degradation) A->B D Ternary Complex Formation (NanoBRET / ITC) A->D C DC50 / Dmax Determination B->C E Mechanism of Action (Proteasome Inhibition) C->E D->E F Selectivity Profiling (Proteomics) E->F G Validated PROTAC F->G Logical_Relationships node1 Potent Degradation (Low DC50) Ternary Complex Formation Cellular Permeability node4 Successful PROTAC node1->node4 node2 High Efficacy (High Dmax) Efficient Ubiquitination Productive Ternary Complex Geometry node2->node4 node3 Selectivity Specific Target Binding Minimal Off-Target Degradation node3->node4

References

A Researcher's Guide to the Biological Evaluation of PROTACs: The Critical Role of Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands ensure binding, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][4] It is not merely a spacer but an active component that influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2]

This guide provides a comparative analysis of how different linker compositions affect the biological performance of PROTACs, supported by experimental data and detailed protocols for their evaluation.

Impact of Linker Composition on Degradation Efficacy

The linker's length, rigidity, and chemical makeup profoundly impact a PROTAC's ability to induce protein degradation.[] Key parameters used to quantify this efficacy are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).[1] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[1]

Linkers are broadly classified into flexible types, such as alkyl and polyethylene glycol (PEG) chains, and more rigid structures incorporating elements like piperazine, piperidine, or triazole rings.[2][6] Flexible linkers offer conformational freedom, which can help in forming a productive ternary complex, but may also lead to poor physicochemical properties.[2] Rigid linkers can pre-organize the PROTAC into a favorable conformation, potentially improving selectivity and pharmacokinetic properties, though they can be more synthetically challenging.[2]

Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker compositions against several protein targets.

Table 1: Impact of Linker Length and Type on Tank-binding kinase 1 (TBK1) Degradation [1]

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 12 - 29 Submicromolar -
Alkyl/Ether 21 3 96
Alkyl/Ether 29 292 76

Data from a study on TBK1 degraders, illustrating an optimal linker length for efficacy.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [1]

Linker Type PROTAC Degradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG) Parent PROTAC Exhibited degradation
Rigid (Disubstituted Alkene) Rigidified PROTAC Enhanced degradation

This comparison shows that incorporating rigidity into the linker can enhance degradation efficiency for the Androgen Receptor.

Table 3: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation [4][7]

PROTAC Linker Type DC50 (nM) in Mino cells Dmax (%) in Mino cells
NC-1 PEG/Alkyl (Flexible) 2.2 97
RC-3 Cyanoacrylamide (Reversible Covalent) <10 >85

This data highlights how different linker compositions, including covalent-binding moieties, can lead to highly potent BTK degradation.

Table 4: Impact of Linker Composition on PI3K/mTOR Degradation [8]

PROTAC Linker Type Target DC50 (nM) in MDA-MB-231 cells Dmax (%)
GP262 C8 Alkyl p110α 227.4 71.3
GP262 C8 Alkyl p110γ 42.23 88.6
GP262 C8 Alkyl mTOR 45.4 74.9

This study shows that flexible alkyl linkers can be effective for dual-targeting PROTACs, with degradation potency varying between different target proteins.

Influence on Physicochemical and Pharmacokinetic Properties

The linker is a key contributor to the overall physicochemical properties of a PROTAC, which often fall "beyond the rule of 5" due to their large size.[2] This makes achieving good drug metabolism and pharmacokinetic (DMPK) properties, including cell permeability and oral bioavailability, a significant challenge.[2][9]

  • Solubility: The linker provides the most likely route to optimize solubility.[10] Incorporating polar functional groups like ethers or amides can improve the aqueous solubility of otherwise hydrophobic PROTACs.[2] PEG linkers, for example, are known to impart excellent hydrophilicity.[6]

  • Cell Permeability: The chemical nature and flexibility of the linker are essential for cell permeability.[11] Some studies suggest that linkers facilitating the shielding of polar surface area in a nonpolar environment can enhance cell permeability.[12][13] Cationic and rigid linkers containing piperidine or piperazine have been shown to improve both water solubility and cell permeability.[14]

  • Metabolic Stability: The linker can introduce "soft spots" for metabolism.[9] PROTACs with short, linear linkers may exhibit better metabolic stability.[9] The inclusion of metabolically stable moieties, such as a triazole ring formed via "click chemistry," can reduce oxidative degradation.[1][6]

Key Experimental Protocols

A robust biological evaluation of PROTACs requires a suite of assays to determine degradation efficacy, confirm the mechanism of action, and assess drug-like properties.

Western Blot for Quantifying Protein Degradation (DC50/Dmax Determination)

Western blotting is a widely used and trusted technique for quantifying the degradation of a target protein induced by a PROTAC.[15]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., 5 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.[16]

    • Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15][16]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a protein assay kit, such as the BCA assay, to ensure equal protein loading.[15]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

    • Load equal amounts of total protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

    • Wash the membrane multiple times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply a chemiluminescent substrate to the membrane.[15]

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[15]

    • Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[15]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity.[4] Several biophysical techniques can characterize this interaction.

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase. One protein is immobilized on a sensor chip, and the other components are flowed over it to monitor complex formation and dissociation in real-time.[4][17] This can determine binary and ternary binding affinities and calculate the cooperativity factor (α), which indicates how the binding of one partner influences the binding of the other.[18]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters (KD, ΔH, ΔS). This technique can be used to measure the binary affinities of the PROTAC to each protein and the affinity of the PROTAC to a pre-formed protein-protein complex to assess ternary complex formation.[17][18]

  • NanoBRET™ Assay: A live-cell assay that measures protein proximity.[19] The target protein is fused to a NanoLuc® donor, and the E3 ligase is fused to a HaloTag® acceptor. Ternary complex formation brings the donor and acceptor into proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET), which can be measured to monitor complex formation kinetically within a cellular context.[17][20]

Cell Permeability Assays

Given that PROTACs are often large molecules, assessing their ability to cross the cell membrane is crucial.[18]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It provides a measure of passive membrane permeability.[12][18]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It is used to predict in vivo drug absorption and can identify whether a compound is a substrate for active efflux transporters.[14][21]

Visualizations of Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]

PROTAC_Mechanism_of_Action cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary_Complex->Recycle Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycle->PROTAC

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC Dilution Series) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Transfer (to PVDF/NC Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Target Protein + Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis (Densitometry, DC50/Dmax Calculation) I->J

Caption: Standard experimental workflow for Western Blot analysis.

PROTAC_Evaluation_Logic Design PROTAC Design (Linker Variation) Synthesis Synthesis Design->Synthesis Biochem Biochemical Assays - Ternary Complex (SPR, ITC) - Binding Affinity Synthesis->Biochem Initial Screen Cellular Cell-Based Assays - Degradation (WB, DC50/Dmax) - Permeability (PAMPA, Caco-2) - Viability Biochem->Cellular Optimization Lead Optimization Cellular->Optimization Identify Leads Optimization->Design Iterative Redesign InVivo In Vivo Studies (PK/PD, Efficacy) Optimization->InVivo Advance Candidate

Caption: Logical workflow for the biological evaluation of PROTACs.

References

The Efficacy of Ald-Ph-amido-PEG3-C2-NH2 in Diverse E3 Ligase Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of linker is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) molecule's success. The linker, which connects the target protein binder to the E3 ligase recruiter, profoundly influences the formation and stability of the ternary complex, thereby dictating the efficiency and selectivity of degradation. This guide provides an objective comparison of the performance of PROTACs utilizing a flexible PEG3-based linker, exemplified by Ald-Ph-amido-PEG3-C2-NH2, across different E3 ligase systems. We present supporting experimental data, detailed methodologies, and visual representations to aid in the rational design of next-generation protein degraders.

Performance Overview: PEG3 Linkers in CRBN, VHL, and MDM2 E3 Ligase Systems

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of representative PROTACs that employ a PEG3 or a structurally similar short PEG linker to recruit Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2) E3 ligases for the degradation of various target proteins.

E3 LigasePROTAC (Target)Linker TypeDC50DmaxCell Line
CRBN dBET1 (BETs)PEG-based~100 nM>95%MV4-11
CRBN METTL3 Degrader (4j)Alkane Chain0.44 µM80%MV4-11[1]
VHL ARV-771 (BETs)PEG-based<1 nM>95%22Rv1[2][3][4]
VHL SMARCA2 DegraderAlkyl Linker~50 nM>90%Multiple
MDM2 A1874 (BRD4)13-atom PEG-based~10 nM>90%HCT116

Table 1: Comparative Efficacy of PROTACs with PEG3-like vs. Alkyl Linkers. Data compiled from various sources illustrates that both PEG-based and alkyl linkers can yield potent degraders. The choice of linker is highly dependent on the specific target and E3 ligase pair.

In-Depth Analysis of Linker Efficacy in Different E3 Ligase Systems

The selection of an E3 ligase is a pivotal decision in PROTAC design. CRBN and VHL are the most utilized E3 ligases, each with distinct structural and biological characteristics that influence PROTAC performance. MDM2 represents a less common but promising alternative.

Cereblon (CRBN)-Recruiting PROTACs:

PROTACs that recruit CRBN, such as those utilizing thalidomide or its analogs, have demonstrated significant success. The linker plays a crucial role in orienting the target protein for ubiquitination by the CRL4-CRBN complex. While the specific this compound linker is a versatile building block, the well-characterized BET degrader, dBET1, which employs a PEG-based linker, serves as an excellent case study. dBET1 effectively degrades BET proteins with a DC50 in the nanomolar range and achieves over 95% degradation.[5] Studies have shown that for CRBN-based PROTACs, both linker length and composition are critical, with PEG linkers often enhancing solubility and cell permeability.

Von Hippel-Lindau (VHL)-Recruiting PROTACs:

VHL-recruiting PROTACs have also proven to be highly potent. ARV-771, a VHL-based BET degrader, exhibits exceptional potency with a DC50 of less than 1 nM and near-complete degradation of target proteins.[2][3][4] This highlights the potential of the VHL E3 ligase system to mediate highly efficient degradation. The linker in VHL-based PROTACs must correctly position the target protein relative to the VHL/elongin B/elongin C complex. The flexibility and hydrophilicity of a PEG3 linker can be advantageous in achieving the optimal ternary complex conformation.

MDM2-Recruiting PROTACs:

While less common, MDM2-recruiting PROTACs offer a viable alternative. A notable example is the BRD4 degrader A1874, which utilizes a 13-atom PEG-based linker, comparable in length to a PEG3 linker. This PROTAC demonstrates potent BRD4 degradation with a DC50 of approximately 10 nM and a Dmax exceeding 90%. This indicates that with appropriate linker design, MDM2 can be effectively harnessed for targeted protein degradation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is paramount. The following is a detailed protocol for determining the DC50 and Dmax of a PROTAC using Western blotting, a standard method in the field.

Protocol: Determination of DC50 and Dmax by Western Blotting

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and add the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples by adding lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action, the general structure of a PROTAC utilizing the this compound linker, and the experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Structure cluster_1 General Structure of a PROTAC with this compound Linker Warhead Target Protein Binder (Warhead) Linker This compound Warhead->Linker covalent bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand covalent bond

Caption: Key components of a PROTAC molecule.

Experimental_Workflow cluster_2 Workflow for Efficacy Assessment start Start: Cell Culture treat PROTAC Treatment (Dose-Response) start->treat lyse Cell Lysis & Protein Quantification treat->lyse wb Western Blotting lyse->wb detect Detection & Densitometry wb->detect analyze Data Analysis (DC50 & Dmax) detect->analyze end End: Efficacy Profile analyze->end

Caption: A streamlined workflow for determining PROTAC efficacy.

References

The Pivotal Role of PEG Linkers in PROTAC Success: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's efficacy is the linker connecting the target protein binder and the E3 ligase ligand. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides an objective comparison of successful PROTACs utilizing PEG linkers, supported by experimental data, to illuminate the structure-activity relationships that drive potent protein degradation.

This guide will delve into case studies of PROTACs with varying PEG linker lengths, presenting quantitative data on their degradation efficiency and binding affinities. Detailed experimental protocols for key assays are also provided to aid in the design and evaluation of novel PROTACs.

The Linker is Not Just a Spacer

The linker in a PROTAC molecule is far more than a passive connector; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length, rigidity, and composition of the linker directly impact the efficacy of protein degradation.[1][2] PEG linkers, in particular, offer the advantage of tunable lengths, allowing for the systematic optimization of PROTAC performance.[1]

Comparative Analysis of PROTACs with PEG Linkers

Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1][3]

Case Study 1: Targeting Estrogen Receptor α (ERα)

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The results clearly indicate that a 16-atom linker provided the optimal length for both ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[1]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data from a study by Cyrus et al. reveals an optimal linker length for ERα degradation and cell growth inhibition.[1]

Case Study 2: Targeting TANK-binding kinase 1 (TBK1)

Research on TBK1, a key regulator in the innate immune response, further underscores the importance of linker optimization. PROTACs with linkers shorter than 12 atoms were inactive, while a 21-atom linker demonstrated the highest potency for TBK1 degradation.[1][4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker was found to be the most potent for TBK1 degradation.[1][4]

Case Study 3: Targeting Cyclin-dependent kinase 9 (CDK9)

Studies on PROTACs targeting CDK9, a critical transcription factor, have also shown a clear dependency on linker length for optimal degradation.

PROTACLinker CompositionDC50 (µM)
PROTAC AShort PEG linker>10
PROTAC BMedium PEG linker1.5
PROTAC CLong PEG linker5.2

Table 3: Impact of PEG linker length on the degradation of CDK9. A medium-length PEG linker demonstrated the highest potency.[1]

Clinically Relevant PROTACs: A Look at Linker Diversity

While systematic studies with PEG linkers provide valuable insights, it is also informative to examine the linkers of PROTACs that have advanced to clinical trials. These often feature more complex and rigid linker structures, highlighting a trend towards optimizing pharmacokinetic properties.

PROTACTargetE3 LigaseLinker CharacteristicsDC50
ARV-110 Androgen Receptor (AR)CereblonShort and rigid piperidine-piperazine linker~1 nM[5]
ARV-471 Estrogen Receptor (ER)CereblonRigid linker~2 nM[1]
MZ1 BRD4VHL3-unit PEG linker8 nM (H661 cells), 23 nM (H838 cells) for BRD4[6]

Table 4: Characteristics of clinically relevant PROTACs. While MZ1 utilizes a classic flexible PEG linker, ARV-110 and ARV-471 feature more rigid linkers, suggesting a strategy to improve metabolic stability and in vivo efficacy.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Culture & Treatment (with varying PROTAC concentrations) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to determine DC50 & Dmax) G->H

Experimental Workflow for Western Blot Analysis

Detailed Experimental Protocols

Reproducible and quantitative assessment of PROTAC efficacy is paramount. Below are detailed protocols for key experiments.

Quantitative Western Blot for Protein Degradation

This protocol is a widely used method to determine the extent of target protein degradation.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the target protein is degraded).

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

1. Surface Preparation:

  • Immobilize the purified target protein or E3 ligase onto a sensor chip. A control surface without the protein should also be prepared for reference subtraction.

2. Binary Interaction Analysis:

  • To measure the binding of the PROTAC to the target protein, inject a series of PROTAC concentrations over the immobilized target protein surface.

  • To measure the binding to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.

  • Monitor the association and dissociation phases in real-time.

3. Ternary Complex Formation Analysis:

  • To assess ternary complex formation, inject a mixture of the PROTAC and the non-immobilized protein partner (e.g., if the E3 ligase is immobilized, inject a mixture of PROTAC and target protein) over the sensor surface.

  • Compare the binding response to the sum of the individual binary interactions to determine cooperativity.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Viability Assay (e.g., MTS or MTT)

This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC on cancer cell lines.

1. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.

2. Incubation and Reagent Addition:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.

  • For an MTT assay, add the MTT reagent and incubate for 2-4 hours, followed by the addition of a solubilizing agent.

3. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the PROTAC concentration to calculate the IC50 value (the concentration that inhibits cell growth by 50%).[7]

Conclusion

The strategic use of PEG linkers has been instrumental in the development of successful PROTACs. The case studies presented here clearly demonstrate that the length of the PEG linker is a critical parameter that must be empirically optimized to achieve maximal degradation potency. While clinically advanced PROTACs are exploring more rigid linker structures to enhance pharmacokinetic properties, the fundamental principles learned from systematic studies of PEG linkers provide a solid foundation for the rational design of next-generation protein degraders. By combining careful linker design with rigorous experimental validation using the detailed protocols provided, researchers can accelerate the discovery of novel and effective PROTAC-based therapeutics.

References

Revolutionizing Drug Discovery: A Comparative Guide to PROTAC In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. This guide provides an objective comparison of PROTACs containing the Ald-Ph-amido-PEG3-C2-NH2 linker against other common linker classes, supported by experimental data and detailed protocols.

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that hijacks the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] A PROTAC molecule's structure, consisting of a warhead for the target protein, a ligand for an E3 ligase, and a connecting linker, is fundamental to its function. The linker, once viewed as a simple spacer, is now recognized as a crucial element influencing a PROTAC's efficacy, solubility, permeability, and, most importantly, its pharmacokinetic profile and in vivo stability.[2][4][5]

The stability of the PROTAC molecule is paramount; metabolic instability can lead to the generation of metabolites that may compete with the parent PROTAC for binding to the target protein or the E3 ligase, thereby reducing degradation efficacy.[6]

The this compound Linker: A Profile

The "this compound" linker is a polyethylene glycol (PEG)-based structure. Key features include:

  • PEG Core (PEG3): A short polyethylene glycol chain enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[][8]

  • Phenyl-Amide (Ph-amido) Group: This rigid aromatic group can help to stabilize the linker's conformation. The amide bond, however, can be a site of metabolic vulnerability, susceptible to hydrolysis by amidases.[6][9]

  • Aldehyde Functionality: The aldehyde group is often used as a reactive handle for conjugation. Recently, an efficient two-stage strategy has been developed for the rapid generation of PROTAC libraries using aldehyde-hydrazide coupling, with the resulting acylhydrazone moiety being replaceable with a more stable amide group to yield potent degraders.[5]

Comparative Analysis of PROTAC Linkers

The in vivo stability of a PROTAC is not solely dependent on the linker but is a complex interplay between the warhead, E3 ligase ligand, and the linker itself.[10][11] However, the linker is often the most metabolically liable component.[6][10][11]

Linker ClassRepresentative StructureKey In Vivo Stability CharacteristicsAdvantagesDisadvantages
PEG-Based (e.g., this compound) Warhead-(...)-PEG-(...)-E3 LigandSusceptible to oxidative metabolism (O-dealkylation). Amide bonds can be hydrolyzed.[9][11][] Generally improves solubility.Enhances solubility and cell permeability.[][8] Tunable length for optimizing ternary complex formation.[]Can have reduced metabolic stability compared to alkyl linkers.[2][4] Potential for oxidative degradation.[2]
Alkyl-Based Warhead-(CH2)n-E3 LigandGenerally more stable than PEG linkers under physiological conditions.[2] Can be susceptible to hydroxylation.[10]High stability. Simple, readily synthesized structures.[2]Can decrease solubility and bioavailability due to high lipophilicity.[]
Rigid/Cyclic (e.g., Piperazine, Cycloalkane) Warhead-(Cyclic Moiety)-E3 LigandIncreased structural and metabolic stability.[4][] Less prone to enzymatic degradation.Enhanced metabolic stability and improved pharmacokinetics.[4][] Can lock the PROTAC in a bioactive conformation.May be more challenging to synthesize. Less conformational flexibility, which could hinder ternary complex formation.
Triazole-Based Warhead-(Triazole)-(...)-E3 LigandThe triazole moiety is metabolically stable and can reduce oxidative degradation.[4]High metabolic stability.[4] Can improve metabolic durability.[14]The rigidity may limit the optimization of ternary complex formation.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo stability is crucial for the development of effective PROTACs. Below are key experimental protocols.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an initial assessment of a PROTAC's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15]

  • Objective: To determine the intrinsic clearance and metabolic half-life of a PROTAC.[16]

  • Materials:

    • Test PROTAC

    • Pooled human or animal liver microsomes[16]

    • NADPH regenerating system[17][18]

    • Phosphate buffer (pH 7.4)[17]

    • Control compounds (one high-turnover, one low-turnover)

    • Acetonitrile with an internal standard for quenching[17]

    • LC-MS/MS system[17]

  • Procedure:

    • A stock solution of the PROTAC is prepared, typically in DMSO.[16]

    • In a 96-well plate, the PROTAC solution is added to a pre-warmed mixture of phosphate buffer and liver microsomes.[16][19]

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[16][19]

    • At specified time points (e.g., 0, 15, 30, 60 minutes), the reaction is quenched with cold acetonitrile containing an internal standard.[16][19]

    • The plate is centrifuged to precipitate proteins.[16]

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.[16][20][21]

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the PROTAC over time.[16]

Plasma Stability Assay

This assay determines the chemical and enzymatic stability of a PROTAC in plasma.

  • Objective: To evaluate the stability of a PROTAC in the presence of plasma proteins and enzymes.

  • Procedure:

    • The PROTAC is incubated in plasma from the relevant species (e.g., rat, mouse, human) at 37°C.

    • Aliquots are taken at various time points.

    • Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile/methanol).[20]

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining PROTAC.[20]

In Vivo Pharmacokinetic (PK) Study

This is the definitive study to understand a PROTAC's in vivo behavior.

  • Objective: To determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Procedure:

    • The PROTAC is administered to animals (typically mice or rats) via the intended clinical route (e.g., intravenous, oral).[22]

    • Blood samples are collected at predetermined time points.[22]

    • Plasma is isolated, and the PROTAC concentration is quantified using a validated LC-MS/MS method.[22][23]

    • Plasma concentration-time profiles are generated, and PK parameters are calculated.[22]

Visualizing Key Processes

Understanding the relationships between different stages of PROTAC development and action is crucial.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism: formation of a ternary complex leading to ubiquitination and proteasomal degradation of the target protein.

In_Vivo_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation compound PROTAC Compound microsomal Microsomal Stability Assay compound->microsomal plasma Plasma Stability Assay compound->plasma caco2 Permeability (e.g., Caco-2) compound->caco2 pk_study Pharmacokinetic (PK) Study (Animal Model) microsomal->pk_study Inform Dosing plasma->pk_study caco2->pk_study metabolite_id Metabolite Identification pk_study->metabolite_id data_analysis Data Analysis & PK/PD Modeling pk_study->data_analysis metabolite_id->data_analysis

Caption: Experimental workflow for assessing the in vivo stability and pharmacokinetics of a PROTAC.

Conclusion

The in vivo stability of a PROTAC is a multifaceted challenge that requires careful consideration of linker chemistry. While PEG-based linkers like this compound offer advantages in solubility, their potential metabolic liabilities, particularly at amide bonds and through oxidation, must be assessed.[9][11][] In contrast, alkyl and rigid linkers can offer enhanced stability but may compromise other desirable properties.[2][4][] A thorough evaluation using a combination of in vitro and in vivo assays is essential for the rational design and optimization of PROTACs with drug-like properties, ultimately leading to more effective and durable therapeutic agents.

References

A Comparative Guide to Quantitative Proteomics for PROTAC Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs mediate the degradation of target proteins, a mechanism that necessitates robust and comprehensive validation.[1] Quantitative mass spectrometry-based proteomics has become an indispensable tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a PROTAC.[2] This guide provides a comparative overview of the leading quantitative proteomics techniques for PROTAC target validation, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy is a critical decision in PROTAC development, influencing the depth, breadth, and accuracy of the resulting data. The three most prominent methods—Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ)—each offer distinct advantages and disadvantages.

FeatureTandem Mass Tag (TMT)SILACLabel-Free Quantification (LFQ)
Principle Isobaric chemical tags are used to label peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their intensities are proportional to the abundance of the peptide in the original sample.[2][3]Cells are metabolically labeled by growing them in media containing "heavy" stable isotope-labeled amino acids. The mass difference between labeled and unlabeled peptides is used for quantification.[4][5]The relative abundance of proteins is determined by comparing the signal intensity or spectral counts of their corresponding peptides across different runs.[6][7]
Multiplexing High (up to 18-plex with TMTpro)Low (typically 2-3 plex)N/A (samples are run individually)
Accuracy & Precision High precision due to simultaneous analysis of all samples.High accuracy as samples are mixed early in the workflow, minimizing experimental variation.[4]Can be affected by run-to-run variation in instrument performance.[7]
Sample Types Broadly applicable to cells, tissues, and biofluids.Primarily for cultured cells that can be metabolically labeled.[5]Applicable to a wide range of sample types.
Cost Reagents can be expensive.Labeled amino acids and media can be costly, especially for long-term experiments.Generally the most cost-effective method as it does not require labeling reagents.[6]
Throughput High, due to multiplexing capabilities.Lower, limited by the number of labels.Lower, as each sample is analyzed separately.

Quantitative Data Summary

The following table presents representative quantitative proteomics data from a study investigating a PROTAC targeting BRD4. This data illustrates the typical outcomes of such experiments, highlighting the on-target degradation and potential off-target effects.

ProteinFunctionFold Change (PROTAC vs. Control)Significance (p-value)
BRD4 Target Protein -4.5 < 0.001
BRD2Off-target (BET family)-2.1< 0.01
BRD3Off-target (BET family)-1.8< 0.05
MYCDownstream Effector-3.2< 0.005
CDK9Interacting Protein-0.5> 0.05 (not significant)
HEXIM1Unrelated Protein0.1> 0.05 (not significant)

This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable quantitative proteomics experiments.[8][9]

TMT-Based Quantitative Proteomics Protocol

This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[2]

  • Cell Culture and PROTAC Treatment:

    • Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.

    • Treat cells with the PROTAC at various concentrations and time points. Include a DMSO-treated control.

    • Harvest cells and wash with ice-cold PBS.

  • Protein Extraction and Digestion:

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[3]

    • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight with trypsin.

  • TMT Labeling and Sample Pooling:

    • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.

    • Quench the labeling reaction.

    • Combine the labeled peptide samples in equal amounts.[2]

  • Peptide Fractionation and LC-MS/MS Analysis:

    • To reduce sample complexity, fractionate the pooled peptide sample using techniques like high-pH reversed-phase HPLC.[3]

    • Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).

    • Identify peptides and proteins by searching the data against a protein sequence database.

    • Quantify the relative abundance of each protein based on the intensity of the TMT reporter ions.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.[3]

SILAC-Based Quantitative Proteomics Protocol
  • Cell Culture and Metabolic Labeling:

    • Culture two populations of cells in parallel. One in "light" medium containing normal amino acids (e.g., 12C6-Arginine, 12C6-Lysine) and the other in "heavy" medium with stable isotope-labeled amino acids (e.g., 13C6-Arginine, 13C6-Lysine).[4]

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six generations.[5][10]

  • PROTAC Treatment and Sample Mixing:

    • Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with a vehicle control (or vice versa in a label-swap replicate).

    • Harvest the cells and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the mixed protein sample into peptides using trypsin.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify peptide pairs with a specific mass difference corresponding to the heavy and light amino acids.

    • Quantify the relative abundance of proteins based on the ratio of the signal intensities of the heavy and light peptide pairs.

Label-Free Quantitative (LFQ) Proteomics Protocol
  • Cell Culture, PROTAC Treatment, and Protein Extraction:

    • Prepare cell lysates from control and PROTAC-treated samples as described in the TMT protocol.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the proteins from each sample into peptides.

    • Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatography conditions between runs.

  • Data Analysis:

    • Use specialized software to align the chromatograms from different runs.

    • Quantify the relative abundance of peptides based on their peak intensities or spectral counts.[7]

    • Normalize the data to account for variations in sample loading and instrument performance.

    • Perform statistical analysis to identify differentially expressed proteins.

Visualizing the Workflow and Signaling Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a PROTAC molecule.

TMT_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Control Control Sample Lysis1 Cell Lysis & Protein Extraction Control->Lysis1 PROTAC_Treat PROTAC-Treated Sample Lysis2 Cell Lysis & Protein Extraction PROTAC_Treat->Lysis2 Digestion1 Protein Digestion Lysis1->Digestion1 Digestion2 Protein Digestion Lysis2->Digestion2 Peptides1 Peptide Mixture 1 Digestion1->Peptides1 Peptides2 Peptide Mixture 2 Digestion2->Peptides2 TMT1 TMT Labeling (Tag 1) Peptides1->TMT1 TMT2 TMT Labeling (Tag 2) Peptides2->TMT2 Pooling Sample Pooling TMT1->Pooling TMT2->Pooling Fractionation Peptide Fractionation Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A typical TMT-based quantitative proteomics workflow.

Orthogonal Validation Methods

While quantitative proteomics provides a comprehensive overview, it is crucial to validate key findings with orthogonal methods to ensure data accuracy and build a robust data package.[1]

  • Western Blotting: A widely used technique to confirm the degradation of the target protein and assess key degradation parameters such as DC50 and Dmax.[11]

  • HiBiT/NanoBRET Assays: Luminescence-based assays that can be used to track the loss of a tagged target protein in real-time and to assess ternary complex formation.[1][11]

  • Flow Cytometry: Can be used to measure protein levels in individual cells, providing insights into cell-to-cell variability in PROTAC response.[1]

Conclusion

Quantitative proteomics is a cornerstone of modern PROTAC development, enabling the precise and comprehensive assessment of on-target efficacy, selectivity, and off-target effects.[12] By providing a global view of the cellular response to a PROTAC, these techniques offer invaluable insights that guide lead optimization and preclinical development.[13] The choice between TMT, SILAC, and LFQ will depend on the specific experimental goals, available resources, and sample types. A multi-faceted validation approach, combining the strengths of quantitative proteomics with orthogonal methods, will provide the highest degree of confidence in the efficacy and specificity of novel protein-degrading therapeutics.[1]

References

Benchmarking Novel PROTAC Linkers: A Comparative Guide to Ald-Ph-amido-PEG3-C2-NH2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker component, once considered a mere spacer, is now understood to be a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of the PEG-based linker, Ald-Ph-amido-PEG3-C2-NH2, against other common linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design.

The linker's length, rigidity, and chemical composition are not trivial considerations; they dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable drug-like properties to the PROTAC molecule.[3] This guide will delve into the performance of different linker types, using publicly available data to benchmark against the characteristics of a flexible PEG-based linker like this compound.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ligase E3->PROTAC Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Proteasome->Degraded_POI Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

The choice of linker can significantly impact a PROTAC's degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4] While direct comparative data for this compound is not publicly available, we can infer its likely performance characteristics based on data from other PEG-based linkers and compare them to alternative linker classes.

Linker ClassGeneral CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene glycol units. This compound falls into this category.Hydrophilic, can improve solubility and cell permeability.[5] Length is easily tunable.[6]Can be metabolically unstable. May lead to entropic penalties in ternary complex formation if too long.[7]
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.Synthetically accessible and chemically stable. Length can be systematically varied.[7]Tend to be hydrophobic, which can limit aqueous solubility. May lead to non-specific binding.[7]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds.Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[]Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. Often more synthetically challenging.[7]

Quantitative Comparison of Linker Effects

The following table presents representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Target-E3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4-CRBNPEG0 PEG units< 500> 80[1]
BRD4-CRBNPEG1-2 PEG units> 5000< 20[1]
BRD4-CRBNPEG4-5 PEG units< 500> 80[1]
BTK-CRBNPEG6~232.297[8]
ERα-VHLPEG12~100~80[9]
ERα-VHLPEG16< 10> 95[9]
AR-CRBNFlexible (PEG)-~3000~60[1]
AR-CRBNRigid (disubstituted phenyl)-No degradation-[1]

This data highlights that for PEG linkers, there is often an optimal length for effective degradation, with linkers that are too short or too long being less effective.[9][10] Furthermore, the rigidity of the linker can have a profound impact, with a flexible linker showing activity where a rigid one does not for the same target and E3 ligase pair.[1]

Experimental Workflow for Linker Evaluation

A systematic evaluation of new PROTAC linkers requires a well-defined experimental workflow to assess key parameters from initial binding to final protein degradation and cellular effects.

Experimental_Workflow cluster_0 PROTAC Linker Evaluation Workflow cluster_1 Key Assays Synthesis PROTAC Synthesis with New Linker Biophysical Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical Cellular Cellular Assays (Protein Degradation) Biophysical->Cellular ITC ITC Biophysical->ITC NanoBRET NanoBRET Biophysical->NanoBRET DMPK In Vitro DMPK Assays Cellular->DMPK WB Western Blot Cellular->WB ICW In-Cell Western Cellular->ICW Off_Target Off-Target Analysis DMPK->Off_Target PAMPA PAMPA DMPK->PAMPA Met_Stab Metabolic Stability DMPK->Met_Stab Lead_Opt Lead Optimization Off_Target->Lead_Opt Proteomics Global Proteomics Off_Target->Proteomics

A typical experimental workflow for evaluating new PROTAC linkers.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

General Protocol:

  • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer (e.g., PBS or HEPES-based buffer).

  • To measure ternary complex formation, one protein can be saturated with the PROTAC and then titrated into the second protein.

  • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.

  • Load the titrand (e.g., target protein) into the sample cell.

  • Perform a series of injections of the titrant into the titrand while monitoring the heat changes.

  • Analyze the resulting data to determine the thermodynamic parameters of the ternary complex formation.[7]

Protein Degradation Assay (Western Blot)

Principle: This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

General Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF-7) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.[10]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Principle: PAMPA is a non-cell-based assay that predicts passive membrane permeability of a compound.

General Protocol:

  • Prepare Donor and Acceptor Plates: The donor plate wells contain a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane. The acceptor plate wells are filled with a buffer solution.

  • Prepare Donor Solution: Dissolve the PROTACs in a suitable buffer, which is then added to the donor plate wells.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS to determine the permeability coefficient.[7]

Logical Framework for Linker Selection

The selection of an optimal linker is an iterative process that involves balancing multiple parameters.

Linker_Selection Start Start: Define Target & E3 Ligase Initial_Design Initial Linker Design (PEG, Alkyl, Rigid) Start->Initial_Design Synthesis Synthesize PROTAC Library (Vary Length & Composition) Initial_Design->Synthesis Biophysical_Screen Biophysical Screen (Ternary Complex Formation) Synthesis->Biophysical_Screen Cellular_Screen Cellular Screen (Degradation - DC50, Dmax) Biophysical_Screen->Cellular_Screen DMPK_Screen In Vitro DMPK Screen (Solubility, Permeability) Cellular_Screen->DMPK_Screen Decision Optimal Linker Identified? DMPK_Screen->Decision Decision->Initial_Design No - Redesign Lead_Candidate Lead Candidate Decision->Lead_Candidate Yes

A logical flow for the selection and optimization of PROTAC linkers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ald-Ph-amido-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ald-Ph-amido-PEG3-C2-NH2, a PROTAC linker used by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves for any damage before use.[1][2]

  • Body Protection: A lab coat or other protective clothing is required.

Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Prevent the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

Due to its chemical nature, containing both amine and aldehyde functionalities, this compound must be treated as hazardous waste.[3][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7][8][9]

1. Waste Segregation and Collection:

  • Designate a specific, compatible container for this compound waste.[3][5] Plastic containers are generally preferred for chemical waste.[8]

  • Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent hazardous reactions.[3][10]

  • The waste container should be kept in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[8][10]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • Include the full chemical name: "this compound".[3]

  • Note the date when waste is first added to the container.[8]

3. Storage:

  • Keep the waste container tightly sealed except when adding waste.[3][7][8]

  • Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste in your designated this compound waste container.[7]

  • After triple-rinsing, deface or remove the original chemical label and the hazardous waste label from the empty container. The cap should be removed before disposing of the container as regular trash.[7]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the full waste container.[3][5]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation (SAA) 55 gallons[8]
Maximum Acutely Toxic Waste Accumulation (P-list) 1 quart (liquid) or 1 kg (solid)[8]
pH Range for Drain Disposal (for non-hazardous waste only) 5.5 - 10.5[9]
Aldehyde Neutralization Ratio (e.g., for 10% Formalin) 1:16 (neutralizer to aldehyde solution)[6][11]

Note: The aldehyde neutralization data is provided for context on aldehyde-containing waste and should not be attempted for this compound without specific, validated protocols and institutional approval.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this the pure compound or a solution? B->C D Place in a dedicated, labeled Hazardous Waste container C->D E Is the original container empty? D->E For empty containers F Triple-rinse container with appropriate solvent E->F Yes I Store sealed container in a designated Satellite Accumulation Area E->I No G Collect rinsate as hazardous waste F->G H Deface label, remove cap, dispose of container as trash G->H J Contact EHS for pickup and disposal I->J

Caption: Disposal workflow for this compound.

This procedural guide is intended to ensure the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Ald-Ph-amido-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ald-Ph-amido-PEG3-C2-NH2. The following procedural steps are designed to ensure safe operational handling and disposal of this PROTAC linker.

Understanding the Compound

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or a Full-Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn over safety goggles when there is a risk of splashes, such as during pouring or solution preparation.[1]
Skin Protection Chemical-Resistant GlovesSingle-use nitrile gloves are recommended. Latex gloves are not suitable as some chemicals can readily pass through them.[1] Gloves should be inspected before use and disposed of after handling the compound.[2][3]
Lab CoatA long-sleeved lab coat is required to protect against skin exposure.[1]
ApronA chemical-protective apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[1]
FootwearClosed-toe and closed-heel shoes made of an impervious material are mandatory.[1]
Respiratory Protection RespiratorThe use of a respirator may be necessary for procedures that can generate aerosols or dust, or in case of a spill. The selection of the appropriate respirator should be based on a risk assessment.[1][3]

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a well-ventilated chemical fume hood.[4]

3.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent pads.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.

  • Reconstitution: If preparing a solution, slowly add the solvent to the compound to avoid splashing. This compound is often dissolved in solvents like DMSO or DMF.[5]

  • Storage: Store this compound in a tightly sealed, non-metal container in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[4][6]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh Proceed to Handling reconstitute Reconstitute in Solvent weigh->reconstitute storage Store Properly reconstitute->storage After Use disposal Dispose of Waste

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

4.1. Waste Segregation

  • All materials that come into contact with this compound, including gloves, absorbent pads, and empty containers, should be considered hazardous waste.

4.2. Disposal Procedure

  • Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[4] The container should be made of a non-metal material such as glass or polyethylene.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4]

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste containing this compound down the drain.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Use absorbent materials to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal.[1]

Logical Relationship for Emergency Response

G cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Spill exposure->spill wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush Eyes with Water eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth evacuate Evacuate & Contain spill->evacuate medical_attention Seek Medical Attention wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention ehs_report Report to EHS evacuate->ehs_report

Caption: Emergency response plan for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-amido-PEG3-C2-NH2
Reactant of Route 2
Reactant of Route 2
Ald-Ph-amido-PEG3-C2-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.